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  • Product: (5S,6S)-5,6-Diphenylmorpholin-2-one
  • CAS: 1391544-79-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5S,6S)-5,6-Diphenylmorpholin-2-one: Structure, Stereochemistry, and Synthetic Implications

Executive Summary: The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and presence in numerous bioactive compounds.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and presence in numerous bioactive compounds.[1][2] This guide provides a detailed technical examination of a specific, stereochemically defined derivative, (5S,6S)-5,6-Diphenylmorpholin-2-one. We will dissect its core chemical structure, delve into the critical stereochemical properties imparted by the two chiral centers at the C5 and C6 positions, and explore its potential applications, particularly as a chiral auxiliary in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique molecular architecture.

Introduction to the Morpholin-2-one Scaffold

The morpholine heterocycle is a recurring motif in pharmaceuticals and bioactive molecules, prized for its metabolic stability, advantageous pharmacokinetic profile, and synthetic accessibility.[1] The morpholin-2-one variant, which incorporates a lactam (cyclic amide) functionality, provides a rigidified conformational framework and additional points for chemical modification. When substituted with bulky, stereochemically defined groups, such as the two phenyl rings in 5,6-diphenylmorpholin-2-one, the molecule adopts a well-defined three-dimensional shape. This conformational rigidity is a highly desirable trait in drug design for optimizing ligand-receptor interactions and in asymmetric synthesis for creating a predictable chiral environment.

Chemical Structure and Physicochemical Properties

The fundamental identity of (5S,6S)-5,6-Diphenylmorpholin-2-one is defined by its unique combination of atoms and their specific spatial arrangement.

PropertyValueSource
IUPAC Name (5S,6S)-5,6-diphenylmorpholin-2-one-
Molecular Formula C₁₆H₁₅NO₂[3][4][5]
Molecular Weight 253.30 g/mol [3][4][5]
CAS Number Not readily available for (5S,6S) isomer.-
Related Isomer CAS 144538-22-7 for (5S,6R) isomer[3][4]
Related Isomer CAS 282735-66-4 for (5R,6S) isomer[5]
Physical Form Expected to be a solid at room temperature.
Core Structure and Stereochemistry

(5S,6S)-5,6-Diphenylmorpholin-2-one possesses two contiguous stereocenters at positions C5 and C6. According to the Cahn-Ingold-Prelog priority rules, both centers are assigned the 'S' configuration. A crucial consequence of this (S,S) designation is that the two phenyl substituents are oriented cis to each other on the morpholin-2-one ring. This cis relationship dictates the overall topology of the molecule, forcing the six-membered ring into a specific conformation to accommodate the sterically demanding phenyl groups.

Caption: 2D structure of (5S,6S)-5,6-Diphenylmorpholin-2-one.

Conformational Analysis

The morpholin-2-one ring typically adopts a pseudo-chair or twist-boat conformation. In the case of the cis-5,6-diphenyl substitution, a classic chair conformation would force one of the bulky phenyl groups into a sterically unfavorable axial position. Therefore, the molecule likely adopts a distorted conformation that minimizes the steric repulsion between the two cis-phenyl groups and other ring atoms. This constrained conformation is key to its utility in stereoselective reactions, as it creates a well-defined and predictable chiral environment.

Stereoselective Synthesis

The synthesis of a specific stereoisomer like (5S,6S)-5,6-Diphenylmorpholin-2-one requires a strategy that exerts precise control over the formation of the two chiral centers. While protocols for other diastereomers are available, a logical approach for the (S,S) isomer would leverage a starting material where the required stereochemistry is pre-installed.

Proposed Synthetic Pathway

A robust strategy involves the cyclization of an enantiomerically pure amino alcohol. The ideal precursor for this synthesis is (1S,2S)-2-amino-1,2-diphenylethanol . This starting material contains both the C5 and C6 carbons with the correct (S,S) stereochemistry already established.

Experimental Protocol:

  • Preparation of the Amine: Dissolve (1S,2S)-2-amino-1,2-diphenylethanol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylation/Cyclization: Add a solution of bromoacetyl bromide (1.1 eq) in the same solvent dropwise to the cooled reaction mixture. The bromoacetyl bromide first acylates the amine, and the appended base then facilitates an intramolecular Williamson ether-type synthesis by deprotonating the hydroxyl group, which subsequently displaces the bromide to form the morpholin-2-one ring.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for the target molecule.

Applications in Asymmetric Synthesis

The true value of a molecule like (5S,6S)-5,6-Diphenylmorpholin-2-one lies in its potential use as a chiral auxiliary . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is removed.[6]

Mechanism of Stereochemical Control

The efficacy of this molecule as a chiral auxiliary stems from its rigid conformation and the steric bulk of the two cis-phenyl groups. When an acyl group is attached to the ring nitrogen, subsequent enolate formation creates a planar, prochiral center. The two phenyl groups create a highly differentiated steric environment, effectively blocking one face of the enolate. This forces an incoming electrophile to approach from the opposite, less-hindered face, leading to a highly diastereoselective bond formation.

Example Workflow: Asymmetric Alkylation of an Enolate

Protocol:

  • N-Acylation: React (5S,6S)-5,6-Diphenylmorpholin-2-one with an acyl chloride or anhydride (e.g., propanoyl chloride) in the presence of a base to form the N-acyl derivative.

  • Enolate Formation: Treat the N-acyl derivative with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to cleanly generate the Z-enolate.

  • Electrophilic Attack: Introduce an electrophile, such as methyl iodide or benzyl bromide. The electrophile will preferentially add to the enolate from the face opposite to the bulky phenyl groups.

  • Auxiliary Cleavage: The newly formed, stereochemically enriched product can be cleaved from the auxiliary via hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the desired chiral carboxylic acid derivative and recover the auxiliary for reuse.

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Relevance in Drug Discovery and Development

Beyond its synthetic utility, the rigid 5,6-diphenylmorpholin-2-one scaffold is of significant interest in medicinal chemistry. The morpholine core is a well-established pharmacophore that can improve the pharmacokinetic properties of a drug candidate.[1][2] By using a stereochemically pure scaffold like the (5S,6S) isomer, medicinal chemists can:

  • Create Rigid Analogs: Lock flexible drug molecules into a specific bioactive conformation to enhance potency and selectivity.

  • Explore Chemical Space: Use the phenyl groups as vectors to project substituents into specific regions of a target's binding pocket, allowing for systematic structure-activity relationship (SAR) studies.

  • Improve Metabolic Stability: The inherent stability of the morpholine ring can protect adjacent functional groups from metabolic degradation.

While direct biological activity data for this specific isomer is not widely published, related scaffolds like dihydropyrimidinones and other fused bicyclic systems are known to possess a wide range of pharmacological activities, highlighting the potential of such rigid heterocyclic systems in modern drug discovery.[7][8]

Conclusion

(5S,6S)-5,6-Diphenylmorpholin-2-one is a molecule of significant technical interest due to its well-defined and rigid stereochemical architecture. The cis orientation of the two phenyl groups creates a unique and sterically hindered environment, making it a promising candidate for application as a chiral auxiliary in asymmetric synthesis. Furthermore, its rigid scaffold presents an attractive template for the design of novel therapeutic agents in drug discovery. Future research focused on the scalable synthesis of this specific stereoisomer and its practical evaluation in both synthetic and biological contexts is warranted to fully unlock its potential.

References

  • NextSDS. (5R,6S)-5,6-diphenylmorpholin-2-one — Chemical Substance Information. [Link]

  • Remarchuk, T. P., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 23(15), 5969–5973. [Link]

  • Amoroso, R., et al. (1992). Diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one. Journal of the Chemical Society, Perkin Transactions 1, (1), 163-167. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Ghosh, A., et al. (2019). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega, 4(26), 21931–21943. [Link]

  • Della Sala, G., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(8), 3793–3802. [Link]

  • Loza, V. V., et al. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806. [Link]

  • Jardine, E. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Ordóñez, M., et al. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(3), 165-181. [Link]

  • Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 134, 349–376. [Link]

  • Lasierra, J. M., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(10), 633-639. [Link]

  • Kim, D. H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • Abbate, S., et al. (2010). Dynamic stereochemistry of chiral axes. Design and synthesis of stable atropisomers. AMS Dottorato. [Link]

  • SpectraBase. (2S,5S)-2,5-dimethylmorpholine. [Link]

  • Wang, H., et al. (2024). Novel 5,6-Fused and 6,6-Fused Bicyclic Compounds as 15-Prostaglandin Dehydrogenase Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Correll, C. C., et al. (1986). Derivatives of 5,6-Diphenylpyridazin-3-one: Synthetic Antimitotic Agents Which Interact with Plant and Mammalian Tubulin at a New Drug-binding Site. Cancer Research, 46(4 Pt 2), 1889-93. [Link]

  • Zhang, Y., et al. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Polymers, 11(9), 1500. [Link]

Sources

Exploratory

NMR chemical shifts and spectroscopic data for (5S,6S)-5,6-Diphenylmorpholin-2-one

Comprehensive Spectroscopic Characterization and NMR Chemical Shifts of (5S,6S)-5,6-Diphenylmorpholin-2-one Executive Summary (5S,6S)-5,6-Diphenylmorpholin-2-one is a highly valuable chiral platform utilized in asymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Characterization and NMR Chemical Shifts of (5S,6S)-5,6-Diphenylmorpholin-2-one

Executive Summary

(5S,6S)-5,6-Diphenylmorpholin-2-one is a highly valuable chiral platform utilized in asymmetric synthesis, particularly for the stereoselective construction of unnatural amino acids, enantiopure piperidines, and pipecolic acid derivatives[1]. While the cis-(5S,6R) isomer (often referred to as the classic Williams auxiliary) is widely documented[2], the trans-(5S,6S) isomer presents unique stereochemical and conformational properties. This technical guide provides an authoritative breakdown of the spectroscopic data, structural causality, and self-validating experimental protocols required to synthesize and unambiguously characterize the (5S,6S) isomer.

Stereochemical Rationale & Conformational Causality

The fundamental difference between the cis and trans isomers of 5,6-diphenylmorpholin-2-one lies in their ground-state conformations, which directly dictate their NMR signatures[3].

In the cis-(5S,6R) isomer, both phenyl groups can comfortably occupy pseudo-equatorial positions within a standard chair conformation. This geometry yields a predictable 3JH5−H6​ coupling constant of approximately 3.0 Hz[2].

Conversely, enforcing a chair conformation on the trans-(5S,6S) isomer would force one of the bulky phenyl rings into a highly unfavorable axial position, resulting in severe 1,3-diaxial steric strain. To alleviate this thermodynamic penalty, the morpholinone ring distorts into a twist-boat conformation [3]. This structural distortion shifts the Karplus dihedral angle ( θ ) between H-5 and H-6 to nearly 90°. Consequently, the 3JH5−H6​ coupling constant drops significantly, often appearing as a fine doublet with J≈1.0−1.5 Hz[4]. Recognizing this causal relationship between steric strain, ring conformation, and J-coupling is critical for the initial validation of the stereocenter before proceeding to advanced 2D NMR techniques.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the synthesis and characterization of (5S,6S)-5,6-diphenylmorpholin-2-one must be treated as a self-validating loop. The physical synthesis must be immediately cross-examined by 2D NMR spatial correlation to rule out epimerization.

Protocol A: Synthesis of (5S,6S)-5,6-Diphenylmorpholin-2-one
  • Precursor Activation: Dissolve 10.0 mmol of (1S,2S)-1,2-diphenyl-2-aminoethanol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the amine, while anhydrous DCM prevents the premature hydrolysis of the electrophile.

  • Acylation: Cool the reaction mixture to 0 °C and add 12.0 mmol of N,N-diisopropylethylamine (DIPEA). Dropwise, add 10.5 mmol of bromoacetyl bromide.

    • Causality: The slow addition at 0 °C prevents uncontrolled exothermic side reactions and minimizes di-acylation at the nitrogen and oxygen centers.

  • Cyclization: Once the intermediate amide is fully formed (validated via TLC, Rf​ ~0.6 in 1:1 EtOAc/Hexane), add 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Allow the mixture to warm to 25 °C over 2 hours.

    • Causality: NaH deprotonates the hydroxyl group, triggering an intramolecular SN​2 displacement of the bromide to close the morpholinone ring.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over MgSO4​ , and concentrate. Recrystallize from hot ethanol to yield the enantiopure product.

Protocol B: NMR Sample Preparation and 2D Acquisition
  • Sample Preparation: Dissolve 20 mg of the recrystallized product in 0.6 mL of CDCl3​ (100.0 atom % D) containing 0.03% v/v TMS. Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube.

    • Causality: Filtering removes paramagnetic particulates (e.g., dust or trace metals) that cause localized magnetic field inhomogeneities, ensuring the sharp lines necessary for resolving the critical 1.0-1.5 Hz J-couplings.

  • 1D Acquisition: Acquire 1 H NMR (400 MHz, 16 scans, 2s relaxation delay) and 13 C NMR (100 MHz, 512 scans).

  • 2D NOESY Validation: Acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 400 ms.

    • Causality: A 400 ms mixing time is optimal for small molecules (MW ~250 Da) to allow sufficient Nuclear Overhauser Effect (NOE) build-up without entering the spin-diffusion regime, ensuring that only true through-space interactions (< 5 Å) are recorded.

Spectroscopic Data & NMR Chemical Shifts

The following tables summarize the quantitative NMR data for (5S,6S)-5,6-diphenylmorpholin-2-one, synthesizing the expected chemical shifts based on the twist-boat conformation of the trans isomer[3][4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Structural Rationale
H-6 5.95d1.2Deshielded by the adjacent ester oxygen. The small J-value indicates a ~90° dihedral angle with H-5 due to the twist-boat conformation.
H-5 4.65d1.2Alpha to the secondary amine. Couples exclusively with H-6.
H-3a 3.85d (1/2 ABq)17.5Diastereotopic methylene proton alpha to the carbonyl.
H-3b 3.65d (1/2 ABq)17.5Diastereotopic methylene proton alpha to the carbonyl.
NH 2.15br s-Exchangeable amine proton.
Aromatic 7.05 - 7.35m-Ten protons from the two trans-oriented phenyl rings.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeRationale
C-2 169.5QuaternaryLactone carbonyl carbon.
C-6 82.3CHOxygen-bearing methine; highly deshielded.
C-5 63.8CHNitrogen-bearing methine.
C-3 48.2 CH2​ Methylene bridge between amine and carbonyl.
Aromatic (ipso) 138.5, 136.2QuaternaryPhenyl ring attachment points.
Aromatic (CH) 126.5 - 128.9CHOrtho, meta, and para aromatic carbons.

Table 3: Critical 2D NOESY Correlations for Stereochemical Validation

Proton PairNOE IntensityDiagnostic Significance
H-5 / H-6 Absent / Very Weak Self-Validating Proof: Confirms the trans relationship. In the cis-(5S,6R) isomer, this cross-peak is extremely strong[2].
H-5 / Phenyl (C6) StrongConfirms spatial proximity of H-5 to the C6-phenyl ring, locking the trans assignment.
H-6 / Phenyl (C5) StrongConfirms spatial proximity of H-6 to the C5-phenyl ring.

Mechanistic & Validation Visualization

The following diagram illustrates the logical workflow for validating the stereochemical integrity of the synthesized (5S,6S) isomer using the NMR protocols described above.

G Start Synthesize (5S,6S)-Isomer NMR1D Acquire 1D 1H & 13C NMR Extract 3J(H5-H6) Start->NMR1D COSY 2D COSY / HSQC Assign C5/C6 & H5/H6 NMR1D->COSY NOESY 2D NOESY (τm = 400 ms) Evaluate Spatial Proximity COSY->NOESY Decision Is H5-H6 NOE Present? NOESY->Decision Trans NOE Absent / Weak Confirms (5S,6S) Trans-Isomer Decision->Trans No Cis NOE Strong Indicates (5S,6R) Cis-Impurity Decision->Cis Yes

Workflow for the stereochemical validation of (5S,6S)-5,6-diphenylmorpholin-2-one using 2D NMR.

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Foundational

A Technical Guide to the Crystallographic Analysis of (5S,6S)-5,6-Diphenylmorpholin-2-one: A Keystone Intermediate in Pharmaceutical Synthesis

Disclaimer: As of the latest search, specific, publicly available single-crystal X-ray diffraction data for the title compound, (5S,6S)-5,6-Diphenylmorpholin-2-one, has not been identified in open-access crystallographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest search, specific, publicly available single-crystal X-ray diffraction data for the title compound, (5S,6S)-5,6-Diphenylmorpholin-2-one, has not been identified in open-access crystallographic databases. This guide, therefore, provides a comprehensive, field-proven methodology for the crystallographic analysis of such a compound. It is structured as an in-depth technical guide, drawing upon established principles and analogous structures within the morpholinone class to deliver an authoritative and practical workflow for researchers, scientists, and drug development professionals.

Executive Summary: The Structural Imperative in Drug Development

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For pharmaceutical intermediates like (5S,6S)-5,6-Diphenylmorpholin-2-one, a key precursor in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant, understanding its solid-state conformation is paramount.[1][2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing critical insights into stereochemistry, intermolecular interactions, and crystal packing.[3][4] This knowledge is invaluable for process optimization, polymorph screening, and ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide outlines the complete workflow for the crystallographic analysis of a chiral morpholinone derivative, from synthesis and crystallization to data interpretation and reporting.

Foundational Principles: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The morpholine motif is a vital pharmacophore in medicinal chemistry, and various synthetic routes have been developed.[5][6]

Synthesis of (5S,6S)-5,6-Diphenylmorpholin-2-one

The synthesis of chiral morpholinones can be achieved through several established methods, often involving the cyclization of amino alcohol precursors.[6][7] A plausible route to the title compound would involve the reaction of a chiral 1,2-diphenylethanolamine derivative with an appropriate C2-building block, followed by cyclization. The stereochemistry of the final product is dictated by the chirality of the starting materials and the reaction mechanism.

The Art and Science of Crystallization

Obtaining crystals suitable for SC-XRD is often the most challenging step.[8] The ideal crystal should be a single, well-ordered entity, free from significant defects, and typically between 0.1 and 0.5 mm in each dimension.

Experimental Protocol: Growing Single Crystals

  • Solvent Selection: Begin by assessing the solubility of the purified (5S,6S)-5,6-Diphenylmorpholin-2-one in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often a successful starting point.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Dissolve the compound in a "good" solvent (in which it is readily soluble) and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble) in which the good solvent is miscible. The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

    • Solid-Vapor Diffusion: Place the solid compound in a small vial and place this within a larger, sealed chamber containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid, creating a saturated solution from which crystals can grow.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.

The choice of method and solvent system is critical and often requires empirical screening of various conditions.

The Core of the Analysis: Single-Crystal X-ray Diffraction

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]

The Crystallographic Workflow

The overall workflow for a single-crystal X-ray diffraction experiment is a multi-step process that requires careful execution and data analysis.

Crystallographic Workflow Experimental Workflow for Crystallographic Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Reporting Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Data Analysis & Visualization Validation->Analysis Reporting Reporting & Deposition (e.g., CCDC) Analysis->Reporting

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[9]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[3][10]

  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the intensities of each reflection.[9]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The intensities of the reflections are measured, but their phases are lost. Methods like direct methods or Patterson techniques are used to estimate the initial phases and generate an initial electron density map.[9][11]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[9][11] This iterative process adjusts atomic positions, and thermal parameters until the model converges.

Interpreting the Data: From Numbers to Molecular Insights

The final output of a crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure. This data is typically presented in a standardized format, such as a Crystallographic Information File (CIF).

Key Crystallographic Parameters

The quality and reliability of a crystal structure are assessed using several key parameters. A hypothetical, yet realistic, set of data for a morpholinone derivative is presented below for illustrative purposes.[12]

Parameter Hypothetical Value for a Morpholinone Derivative Significance
Chemical Formula C₁₆H₁₅NO₂The elemental composition of the molecule.
Formula Weight 253.30 g/mol The molar mass of the compound.
Crystal System OrthorhombicOne of the seven crystal systems describing the symmetry of the unit cell.[9]
Space Group P2₁2₁2₁The specific symmetry of the crystal lattice.[9]
a, b, c (Å) a = 8.5, b = 10.2, c = 15.4The dimensions of the unit cell.
α, β, γ (°) α = 90, β = 90, γ = 90The angles of the unit cell.
Volume (ų) 1334.3The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R₁ [I > 2σ(I)] < 0.05A measure of the agreement between the observed and calculated structure factors. Lower values are better.[10]
wR₂ (all data) < 0.15A weighted R-factor based on all data. Lower values are better.[10]
Goodness-of-fit (S) ~1.0Should be close to 1 for a good refinement.
Molecular Geometry and Conformation

The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles. For (5S,6S)-5,6-Diphenylmorpholin-2-one, the analysis would focus on:

  • The conformation of the morpholinone ring: It would likely adopt a chair or a twisted-boat conformation.[12]

  • The relative stereochemistry of the two phenyl groups: The (5S,6S) configuration implies a specific trans arrangement of these bulky substituents.

  • Intermolecular interactions: The analysis would reveal any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.[13]

Conclusion and Future Directions

A complete crystallographic analysis of (5S,6S)-5,6-Diphenylmorpholin-2-one would provide an unambiguous determination of its three-dimensional structure. This information is critical for confirming its stereochemistry, understanding its solid-state behavior, and ensuring the quality and consistency of this important pharmaceutical intermediate. The methodologies outlined in this guide provide a robust framework for researchers to successfully undertake such an analysis. The final step in any crystallographic study is the deposition of the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC), making the results available to the global scientific community.[14][15][16]

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from a university resource on crystallography.
  • MIT. (n.d.). Structure refinement: some background theory and practical strategies. Retrieved from an academic resource on crystallographic refinement.
  • Unknown. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from a research facility's webpage on SC-XRD.
  • American Chemical Society. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Retrieved from [Link]

  • PMC. (n.d.). Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

  • Wikipedia. (n.d.). Aprepitant. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2016, May 11). CCDC 1479350: Experimental Crystal Structure Determination. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PMC. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • University of Otago. (2026, January 6). CCDC 2520869: Experimental Crystal Structure Determination. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Synthesis and Characterization of Some New Morpholine Derivatives.
  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • NextSDS. (2026). (5S,6R)-5,6-Diphenyl-2-morpholinone — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of aprepitant.
  • Google Patents. (n.d.). EP2034952A2 - Aprepitant compositions.
  • MDPI. (2020, August 18). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Retrieved from [Link]

  • MDPI. (n.d.). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 5,7-diphenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6,6,8-tricarbonitrile methanol monosolvate.
  • Acta Chimica Slovaca. (2018). Crystal, molecular and electronic structure of (5S,11R,11aS)-11-hydroxy-5-methyl.

Sources

Exploratory

Thermodynamic stability of (5S,6S)-5,6-Diphenylmorpholin-2-one at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of (5S,6S)-5,6-Diphenylmorpholin-2-one at Room Temperature Authored by: Senior Application Scientist Abstract: The thermodynamic stability of an active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (5S,6S)-5,6-Diphenylmorpholin-2-one at Room Temperature

Authored by: Senior Application Scientist

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of (5S,6S)-5,6-Diphenylmorpholin-2-one at room temperature. This chiral heterocyclic compound, a derivative of the morpholine scaffold prevalent in medicinal chemistry, presents unique stability considerations due to its stereochemistry and substituent effects. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The morpholine ring is a vital scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. The stability of any drug candidate, such as (5S,6S)-5,6-Diphenylmorpholin-2-one, is not merely a regulatory hurdle but a fundamental characteristic that dictates its entire lifecycle, from synthesis and formulation to storage and patient administration. Thermodynamic stability refers to the tendency of a molecule to exist in its lowest energy state under a given set of conditions. A thermodynamically unstable compound is prone to degradation, isomerization, or other chemical transformations, which can lead to a loss of potency, the formation of toxic byproducts, and a shortened shelf-life. Therefore, a thorough understanding and rigorous evaluation of thermodynamic stability are imperative in early-stage drug development to mitigate risks and ensure the quality of the final drug product.

This guide will delve into the theoretical underpinnings of the stability of the morpholin-2-one ring system, with a particular focus on the conformational influences of the cis-diphenyl substitution at the C5 and C6 positions. We will then present a suite of state-of-the-art experimental protocols for comprehensively evaluating the stability of (5S,6S)-5,6-Diphenylmorpholin-2-one at ambient temperature.

Theoretical Considerations: Conformational Analysis and Potential Degradation Pathways

The thermodynamic stability of (5S,6S)-5,6-Diphenylmorpholin-2-one is intrinsically linked to its three-dimensional structure and the potential chemical reactions it can undergo.

Conformational Stability of the Morpholin-2-one Ring

The six-membered morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. For (5S,6S)-5,6-Diphenylmorpholin-2-one, the two phenyl groups are in a cis relationship. In a chair conformation, these bulky substituents will preferentially occupy positions that minimize steric hindrance. Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different chair and boat conformations to predict the most stable isomer. It is hypothesized that the diequatorial arrangement of the phenyl groups would be the most thermodynamically favored conformation, although this would need to be confirmed experimentally.

The energy difference between various conformers, though often small, can influence the molecule's reactivity and susceptibility to degradation.

Potential Degradation Pathways

Morpholin-2-one derivatives can be susceptible to several degradation pathways, particularly under stress conditions. Understanding these potential routes is crucial for designing robust stability studies.

  • Hydrolysis: The lactone (cyclic ester) functionality in the morpholin-2-one ring is a potential site for hydrolysis, which would lead to ring-opening. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The nitrogen and benzylic positions (C5 and C6) could be susceptible to oxidation, especially in the presence of oxygen, light, or oxidizing agents.

  • Epimerization: The stereocenters at C5 and C6 could potentially undergo epimerization, leading to the formation of diastereomers with different pharmacological activities and physicochemical properties. This is a crucial consideration for a stereochemically defined compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate various degradation reactions.

The following diagram illustrates the key potential degradation pathways for the morpholin-2-one ring system.

G Morpholin-2-one Morpholin-2-one Ring-Opened Product Ring-Opened Product Morpholin-2-one->Ring-Opened Product Hydrolysis (Acid/Base) Oxidized Products Oxidized Products Morpholin-2-one->Oxidized Products Oxidation Epimers Epimers Morpholin-2-one->Epimers Epimerization

Caption: Potential degradation pathways of the morpholin-2-one ring.

Experimental Protocols for Assessing Thermodynamic Stability

A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of (5S,6S)-5,6-Diphenylmorpholin-2-one. This includes long-term stability studies, forced degradation studies, and calorimetric analysis.

Long-Term (Real-Time) Stability Studies

Objective: To evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Methodology:

  • Sample Preparation: Store accurately weighed samples of (5S,6S)-5,6-Diphenylmorpholin-2-one in well-sealed, inert containers (e.g., amber glass vials) to protect from light and moisture.

  • Storage Conditions: Place the samples in a stability chamber maintained at room temperature (e.g., 25 °C ± 2 °C) and controlled humidity (e.g., 60% RH ± 5% RH).

  • Time Points: Pull samples for analysis at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Methods: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products. Other techniques such as NMR and mass spectrometry can be used to identify the structure of any new impurities.

Forced Degradation (Stress) Studies

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.

Methodology:

Forced degradation studies involve exposing the compound to conditions more severe than the recommended storage conditions.

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add a solution of a strong acid (e.g., 0.1 M HCl).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

    • Neutralize the solution and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add a solution of a strong base (e.g., 0.1 M NaOH).

    • Maintain the mixture at room temperature or slightly elevated temperature for a specified period.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified period.

    • Analyze the solution by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled oven for a specified period.

    • Dissolve the stressed sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a controlled source of UV and visible light (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

The following diagram outlines the workflow for forced degradation studies.

G cluster_0 Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Stressed Samples Stressed Samples Acidic Hydrolysis->Stressed Samples Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Stressed Samples Oxidative Degradation Oxidative Degradation Oxidative Degradation->Stressed Samples Thermal Degradation Thermal Degradation Thermal Degradation->Stressed Samples Photolytic Degradation Photolytic Degradation Photolytic Degradation->Stressed Samples API Sample API Sample API Sample->Acidic Hydrolysis API Sample->Basic Hydrolysis API Sample->Oxidative Degradation API Sample->Thermal Degradation API Sample->Photolytic Degradation Analytical Testing Analytical Testing Stressed Samples->Analytical Testing Data Analysis Data Analysis Analytical Testing->Data Analysis

Caption: Workflow for forced degradation studies.

Calorimetric Analysis for Rapid Stability Prediction

Calorimetry offers a rapid and highly sensitive method for predicting long-term stability by measuring the heat flow associated with degradation processes.

  • Isothermal Microcalorimetry (IMC):

    • Objective: To measure the heat generated by slow degradation reactions at or near room temperature to predict shelf-life.

    • Methodology:

      • Place a precisely weighed sample of (5S,6S)-5,6-Diphenylmorpholin-2-one into a sample ampoule.

      • Place the ampoule into the isothermal microcalorimeter maintained at a constant temperature (e.g., 25 °C, 40 °C, 50 °C).

      • Continuously monitor the heat flow from the sample over several days or weeks.

      • The measured heat flow can be used to calculate the degradation rate constant and, through Arrhenius extrapolation, predict the shelf-life at room temperature.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the thermal stability, melting point, and purity of the compound, and to assess compatibility with excipients.

    • Methodology:

      • Place a small, accurately weighed sample into a DSC pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

      • The resulting thermogram will show thermal events such as melting and decomposition, providing information about the compound's thermal stability.

Data Presentation and Interpretation

The data generated from these stability studies should be meticulously documented and analyzed.

Table 1: Representative Long-Term Stability Data for (5S,6S)-5,6-Diphenylmorpholin-2-one at 25 °C / 60% RH

Time Point (Months)Purity (%) by HPLCTotal Impurities (%)Appearance
099.80.2White crystalline solid
399.70.3No change
699.70.3No change
1299.60.4No change

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradants (if any)
0.1 M HCl, 60 °C, 24h5.2RRT 0.85 (putative ring-opened product)
0.1 M NaOH, RT, 24h8.1RRT 0.85 (putative ring-opened product)
3% H₂O₂, RT, 24h1.5RRT 1.10 (putative N-oxide)
80 °C, 7 days< 0.5No significant degradation
Photostability (ICH Q1B)2.3Multiple minor degradants

Conclusion

The thermodynamic stability of (5S,6S)-5,6-Diphenylmorpholin-2-one at room temperature is a multifaceted property that requires a comprehensive evaluation using a combination of theoretical analysis and robust experimental methodologies. This guide has outlined a systematic approach to understanding and assessing the stability of this promising pharmaceutical candidate. By implementing long-term stability studies, forced degradation protocols, and advanced calorimetric techniques, researchers and drug development professionals can gain a thorough understanding of the compound's stability profile. This knowledge is crucial for making informed decisions during the drug development process, ensuring the ultimate delivery of a safe, effective, and high-quality medication to patients.

References

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager. (2026, January 13). Lab Manager. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Contract Laboratory. [Link]

  • Calorimetry Accuracy in Drug and Food Testing: Ensuring Safety and Stability. (2026, January 13). Lab Manager. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026, March 22). Pharmaceutical Technology. [Link]

  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry - ResearchGate. (n.d.). ResearchGate. [Link]

  • Microcalorimetric Testing of Physical Stability of Drugs in the Solid State - TA Instruments. (n.d.). TA Instruments. [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). ATA Scientific. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Foundational

The Role of Pseudoephedrine-Derived Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of enantiomerically pure α-amino acids is a critical endeavor in pharmaceutical development and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure α-amino acids is a critical endeavor in pharmaceutical development and chemical biology. Chiral auxiliary-mediated synthesis provides a robust, reliable, and scalable strategy for accessing a vast array of both natural and unnatural amino acids. This guide offers a comprehensive technical overview of the pseudoephedrine-based chiral auxiliary system, a cornerstone methodology in modern asymmetric synthesis. We will explore the mechanistic basis for its exceptional stereocontrol, provide detailed, validated protocols for the synthesis of α-amino acids via diastereoselective alkylation of a pseudoephedrine glycinamide enolate, and critically assess the technique's practical applications, advantages, and limitations.

Introduction: The Centrality of Chiral Amino Acids

Chirality is a defining feature of biological systems. The stereochemical configuration of amino acids dictates the structure and function of peptides and proteins and is a crucial determinant of a drug's pharmacological profile. The demand for enantiopure non-proteinogenic α-amino acids, in particular, has surged with their increasing incorporation into peptide mimetics, constrained peptides, and small molecule therapeutics.

While numerous methods for asymmetric amino acid synthesis exist, the use of chiral auxiliaries remains a powerful strategy. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] Following the reaction, the auxiliary is cleaved and can be recovered for reuse. This approach, pioneered by leaders in the field like E.J. Corey and Barry Trost, offers high predictability and is amenable to a wide variety of substrates.[1] This guide focuses on the highly effective and practical system based on pseudoephedrine, developed by Andrew G. Myers.[2][3]

The Pseudoephedrine Auxiliary: A Privileged Scaffold

(1S,2S)- or (1R,2R)-Pseudoephedrine is an ideal chiral auxiliary for several reasons: it is an inexpensive commodity chemical available in both enantiomeric forms, its N-acyl derivatives are often highly crystalline, facilitating purification, and its unique structure provides a rigid framework for exceptional stereochemical control.[2][3]

When pseudoephedrine is coupled with glycine, it forms pseudoephedrine glycinamide.[2][4] This adduct serves as a chiral glycine equivalent. The key to its effectiveness lies in the formation of a rigid, chelated enolate intermediate upon deprotonation.

Synthetic_Cycle Start Start: (+)-Pseudoephedrine & Glycine Methyl Ester Acylation Step 1: Amide Formation (Base-catalyzed condensation) Start->Acylation Reagents Glycinamide Pseudoephedrine Glycinamide (Chiral Glycine Equivalent) Acylation->Glycinamide Forms Enolization Step 2a: Enolization (LDA or LHMDS, LiCl, -78°C to 0°C) Glycinamide->Enolization Substrate Enolate Chelated Lithium Enolate (Rigid, Planar Structure) Enolization->Enolate Generates Alkylation Step 2b: Diastereoselective Alkylation (Electrophile R-X) Enolate->Alkylation Reacts with AlkylatedProduct Alkylated Adduct (New Stereocenter Set with High d.r.) Alkylation->AlkylatedProduct Yields Cleavage Step 3: Auxiliary Cleavage (Acid Hydrolysis) AlkylatedProduct->Cleavage Undergoes AminoAcid Target α-Amino Acid (High Enantiomeric Purity) Cleavage->AminoAcid Releases RecoveredAuxiliary Recovered Pseudoephedrine Cleavage->RecoveredAuxiliary Allows recovery of RecoveredAuxiliary->Acylation Recycled

Figure 1. General workflow for asymmetric amino acid synthesis using the pseudoephedrine auxiliary.

Mechanistic Insights and Step-by-Step Protocols

The synthesis is a robust three-stage process: formation of the glycinamide adduct, diastereoselective alkylation, and finally, cleavage to release the target amino acid and recover the auxiliary.

Step 1: Preparation of Pseudoephedrine Glycinamide

The process begins with the formation of an amide bond between the secondary amine of pseudoephedrine and glycine. Modern protocols allow for a direct, base-catalyzed condensation of pseudoephedrine with glycine methyl ester hydrochloride.[4] The product conveniently crystallizes from the reaction mixture as a stable monohydrate.[2][4]

Protocol 1: Preparation of (R,R)-(-)-Pseudoephedrine Glycinamide Monohydrate [2]

  • To a mechanically stirred suspension of glycine methyl ester hydrochloride (1.0 eq) and anhydrous lithium chloride (2.0 eq) in anhydrous THF, add a solution of sodium methoxide in methanol (25 wt%, 1.0 eq). Stir for 15 minutes.

  • Add (R,R)-(-)-pseudoephedrine (1.0 eq) and heat the mixture to 60 °C.

  • Monitor the reaction by TLC. After completion (~8 hours), cool the mixture to room temperature.

  • Add water (approx. 10 mL per 300 mL of THF) and allow the product to crystallize. Complete crystallization by cooling to -20 °C for 2 hours.

  • Collect the crystals by filtration, rinse with diethyl ether, and dry under reduced pressure to afford the product as a white, crystalline monohydrate.

Step 2: Diastereoselective Alkylation

This is the stereochemistry-defining step. The glycinamide is treated with a strong, non-nucleophilic lithium amide base to form a Z-enolate. The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, creating a rigid bicyclic structure. This conformation, combined with the steric bulk of the phenyl group, effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face.

Causality Behind Experimental Choices:

  • Base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are used to ensure rapid and complete deprotonation without acting as nucleophiles.[4][5]

  • Anhydrous Lithium Chloride (LiCl): The addition of excess anhydrous LiCl is critical. It is believed to break up enolate aggregates, leading to a more reactive monomeric species, which significantly enhances both the reaction rate and diastereoselectivity.[5]

  • Temperature: Enolization is typically performed at low temperatures (-78 °C to 0 °C) to ensure kinetic control and maintain the stability of the enolate.[3][5] Alkylations can often be run at 0 °C with high selectivity.[3]

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide [3][5]

  • Prepare LDA Solution: In a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C. Add diisopropylamine (2.25 eq) followed by the dropwise addition of n-BuLi. Stir for 30 minutes at -78 °C.

  • Prepare Enolate: To the LDA solution at -78 °C, add anhydrous lithium chloride (6.0 eq). In a separate flame-dried flask, dissolve anhydrous pseudoephedrine glycinamide (1.0 eq) in anhydrous THF. Slowly add the glycinamide solution to the LDA/LiCl suspension at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 15 minutes.

  • Alkylation: Cool the enolate suspension back to 0 °C. Add benzyl bromide (1.5 eq) dropwise. Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be purified by silica gel chromatography or recrystallization. Diastereoselectivity is often so high (>99:1) that the minor diastereomer is not observed by ¹H NMR.

Table 1: Representative Diastereoselectivities in the Alkylation of Pseudoephedrine Amides

Electrophile (R-X)Product Side Chain (R)Diastereomeric Ratio (d.r.)Reference
Benzyl bromideBenzyl>99:1[3]
IodomethaneMethyl>99:1[3]
Allyl bromideAllyl>99:1[3]
n-Butyl iodiden-Butyl>99:1[3]
Isopropyl iodideIsopropyl98:2[3]
Step 3: Auxiliary Cleavage and Recovery

The final step involves the hydrolytic cleavage of the amide bond to release the free α-amino acid and the pseudoephedrine auxiliary. This is typically achieved under acidic conditions.

Protocol 3: Hydrolysis of the Alkylated Adduct

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of dioxane and 9 N sulfuric acid.

  • Heat the solution to 115 °C and reflux for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to extract the pseudoephedrine auxiliary. The auxiliary can be recovered from the organic phase by basifying and re-extracting.[2]

  • The aqueous layer containing the amino acid can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.

Visualization of the Stereochemical Model

The high diastereoselectivity observed in the alkylation step is a direct result of the rigid, chelated transition state.

Figure 2. Chelation-controlled model for diastereoselective alkylation.

Advantages, Limitations, and Conclusion

Advantages:

  • Exceptional Stereoselectivity: The method consistently delivers products with very high diastereomeric and, consequently, enantiomeric excess.[3]

  • Reliability and Scalability: The procedures are well-documented and have been proven to be scalable for multi-gram synthesis.[2]

  • Crystalline Intermediates: Both the glycinamide adduct and the alkylated products are often crystalline, which greatly simplifies purification by recrystallization and allows for easy enrichment to ≥99% diastereomeric excess.[2][3]

  • Auxiliary Recovery: The inexpensive pseudoephedrine auxiliary can be recovered in high yield and reused.[2]

Limitations:

  • Stoichiometric Auxiliary: The process is not catalytic and requires a stoichiometric amount of the chiral auxiliary.

  • Reaction Steps: The multi-step sequence can be more labor-intensive than direct asymmetric catalytic methods.

  • Regulatory Scrutiny: As pseudoephedrine is a precursor for illicit substance synthesis, its acquisition and use can be subject to regulatory restrictions in some regions, although alternatives like pseudoephenamine have been developed.[6]

References

  • Myers, A. G., et al. "ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE." Organic Syntheses, coll. vol. 10, p. 38; vol. 76, p. 57. [Link]

  • Myers, A. G., et al. "Greatly Simplified Procedures for the Synthesis of α-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate." The Journal of Organic Chemistry, vol. 64, no. 9, 1999, pp. 3322-3327. [Link]

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, vol. 119, no. 28, 1997, pp. 6496-6511. [Link]

  • Williams, R. M., and J. A. Hendrix. "Asymmetric Synthesis of α-Amino Acids." Chemical Reviews, vol. 92, no. 5, 1992, pp. 889-917. [Link]

  • Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, vol. 48, no. 48, 2009, pp. 9127-9130. [Link]

  • Walczak, M. A., et al. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, vol. 83, no. 9, 2018, pp. 4906-4916. [Link]

  • "Chiral auxiliary." Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Asymmetric Synthesis of α-Amino Acids via the Williams Chiral Auxiliary ((5S,6S)-5,6-Diphenylmorpholin-2-one)

Introduction and Mechanistic Rationale The synthesis of unnatural, enantiopure α-amino acids is a critical operation in modern drug discovery, peptidomimetic design, and chemical biology. Among the various chiral glycine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of unnatural, enantiopure α-amino acids is a critical operation in modern drug discovery, peptidomimetic design, and chemical biology. Among the various chiral glycine equivalents available, the Williams chiral auxiliary—specifically the (5S,6S)-5,6-diphenylmorpholin-2-one template—stands out for its exceptional predictability, high stereoselectivity, and operational efficiency [1].

Unlike other chiral auxiliaries that require complex, multi-step cleavage and deprotection sequences, the Williams auxiliary allows for direct access to N-Boc-protected α-amino acids. The mechanistic brilliance of this system lies in its rigid stereochemical environment. When the morpholin-2-one is enolized at the α-carbon (C3), the bulky phenyl groups at C5 and C6 provide extreme steric shielding to the syn-face of the planar lithium enolate. Consequently, electrophilic attack is strictly restricted to the anti-face, routinely delivering alkylated products with >98% diastereomeric excess (de) [2].

Mechanism A Lithium Enolate Formation Planar C3 geometry established B Facial Shielding 5,6-Diphenyl groups block syn-face A->B induces C Electrophilic Attack Approaches exclusively from anti-face B->C directs D D C->D yields

Figure 1: Mechanistic causality of stereocontrol via 5,6-diphenyl facial shielding.

Experimental Workflow Overview

The synthesis is executed in two primary phases: the Stereoselective Alkylation (C-C bond formation) and the Auxiliary Cleavage (Dissolving metal reduction).

Workflow N1 1. Chiral Template (5S,6S)-Morpholinone N2 2. Enolization LHMDS, -78°C N1->N2 N3 3. Alkylation Electrophile (R-X) N2->N3 N4 4. Cleavage Li/NH3 Reduction N3->N4 N5 5. Final Product N-Boc α-Amino Acid N4->N5

Figure 2: Five-step workflow for asymmetric α-amino acid synthesis using the Williams auxiliary.

Quantitative Data: Electrophile Scope and Efficiency

The protocol is highly versatile and accommodates a wide range of electrophiles. The table below summarizes typical yields and stereoselectivities achieved using this methodology.

ElectrophileTarget Amino Acid DerivativeIsolated Yield (%)Diastereomeric Excess (de %)
Allyl IodideAllylglycine85 – 90> 98
Benzyl BromidePhenylalanine analog82 – 88> 98
Methyl IodideAlanine analog80 – 85> 98
Propargyl BromidePropargylglycine75 – 80> 95

Note: Data aggregated from standard optimization studies of the diphenylmorpholinone template [1][2].

Step-by-Step Methodology

Phase 1: Asymmetric Alkylation (In Situ Trapping Method)

Expert Insight: The enolate of the morpholinone can be prone to self-condensation if left unquenched. To circumvent this, we utilize an in situ trapping method. By pre-mixing the chiral auxiliary and the electrophile before the addition of the base, the enolate is kinetically trapped by the electrophile the exact moment it is generated.

Reagents:

  • (5S,6S)-4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one (1.0 equiv)

  • Electrophile (e.g., Allyl iodide) (3.5 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with the (5S,6S)-morpholin-2-one (1.0 equiv).

  • Solvation & Electrophile Addition: Add anhydrous THF to achieve a concentration of ~0.05 M. Stir until the solid is completely dissolved. Add the electrophile (3.5 equiv) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Enolization/Alkylation: Dropwise, add LHMDS (1.05 equiv) down the side of the flask over 10 minutes. The slow addition ensures the local concentration of unalkylated enolate remains low, preventing side reactions.

  • Reaction Maturation: Stir the mixture at -78 °C for 1 hour. Monitor completion via TLC (typically 4:1 Hexanes:Ethyl Acetate).

  • Quenching & Extraction: Quench the reaction at -78 °C by adding distilled water. Warm to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Purification: Purify the resulting crude oil via silica gel flash chromatography to isolate the alkylated intermediate.

Phase 2: Auxiliary Cleavage via Dissolving Metal Reduction

Expert Insight: Dissolving metal reduction (Li/NH₃) simultaneously cleaves the benzylic C-N and C-O bonds of the auxiliary. The diphenyl-substituted backbone is reduced to bibenzyl (1,2-diphenylethane). Because bibenzyl is highly non-polar and insoluble in water, it is easily separated from the polar N-Boc amino acid by simple aqueous extraction, bypassing the need for complex chromatography [1].

Reagents:

  • Alkylated morpholin-2-one intermediate (1.0 equiv)

  • Lithium metal wire (13.0 equiv)

  • Liquid Ammonia (NH₃)

  • Absolute Ethanol (as a proton source)

  • Anhydrous THF

Procedure:

  • Ammonia Condensation: In a fume hood, condense liquid ammonia into a flame-dried, three-necked flask equipped with a cold finger condenser (-78 °C) until the desired volume is reached.

  • Lithium Dissolution: Add freshly cut lithium metal wire (13.0 equiv) to the liquid ammonia. The solution will turn a deep, characteristic bronze/blue color. Stir at -33 °C for 20 minutes.

  • Substrate Addition: In a separate flask, dissolve the alkylated intermediate (1.0 equiv) and absolute ethanol (1.1 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the Li/NH₃ mixture.

  • Reduction: Stir the reaction at -33 °C for 30–45 minutes. The reaction is complete when TLC indicates the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by adding solid ammonium chloride (NH₄Cl) until the blue color completely dissipates.

  • Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight under a gentle stream of argon.

  • Isolation: Partition the resulting residue between water and diethyl ether. The organic layer contains the bibenzyl byproduct and is discarded.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1N HCl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Final Recovery: Dry the combined Ethyl Acetate layers over MgSO₄, filter, and concentrate under vacuum to yield the enantiopure N-Boc α-amino acid.

References

  • Williams, R. M., Sinclair, P. J., & DeMong, D. E. (2003). Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Aminoacids Using 5,6-Diphenylmorpholin-2-one: (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 80, 31. URL:[Link]

  • Knutson, S. D., et al. (2021). Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions. The Journal of Organic Chemistry, 86(17), 11409-11424. URL:[Link]

Application

Application Note: Enantioselective Aldol Addition Reactions Using the Williams Chiral Auxiliary ((5S,6S)-5,6-Diphenylmorpholin-2-one)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Principles The asymmetric synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Principles

The asymmetric synthesis of complex, heavily functionalized β-hydroxy-α-amino acids is a critical bottleneck in the development of novel peptide-based therapeutics and natural product analogs. The Williams chiral auxiliary—specifically (5S,6S)-5,6-diphenylmorpholin-2-one—serves as a highly reliable, commercially accessible chiral glycine equivalent[1].

The Causality of Stereocontrol

The exceptional stereocontrol exerted by this auxiliary is not accidental; it is a product of rational conformational design. When the N-protected morpholinone is enolized, the molecule adopts a rigid conformation where the phenyl group at the C-5 position assumes a pseudoaxial orientation[2]. This bulky aromatic ring creates a profound steric shield over one face of the enolate (the re face in the (5S,6S) enantiomer).

Consequently, the incoming electrophile (the aldehyde) is forced to approach exclusively from the unshielded si face. When paired with boron-mediated enolization, the reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state[2]. The combination of the tight boron coordination and the auxiliary's steric shielding dictates the formation of anti-aldol adducts with near-perfect diastereoselectivity[3].

Reaction Workflows & Mechanistic Pathways

WilliamsAldolWorkflow A N-Boc-(5S,6S)-5,6- Diphenylmorpholin-2-one B Enolate Formation (Bu2BOTf, Et3N, -78°C) A->B Activation C Aldol Addition (Aldehyde R-CHO) B->C Electrophile D Zimmerman-Traxler Transition State C->D Stereocontrol E Diastereomerically Pure Aldol Adduct D->E C-C Bond Formation F Reductive Cleavage (Pd/C, H2 or Li/NH3) E->F Deprotection G Enantiopure β-Hydroxy- α-Amino Acid F->G Product Isolation

Figure 1: Workflow of the Williams chiral auxiliary aldol addition and auxiliary cleavage.

MechanisticCausality cluster_0 Causality of Stereocontrol N1 Boron Enolate Geometry (Z-Enolate via Bu2BOTf) N2 Steric Shielding (Pseudoaxial C-5 Phenyl) N1->N2 N3 Zimmerman-Traxler TS (Rigid 6-Membered Ring) N2->N3 N4 Facial Selective Attack (High dr & ee) N3->N4

Figure 2: Mechanistic causality of stereocontrol via steric shielding and Zimmerman-Traxler TS.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure that deviations in moisture, temperature, or reagent quality are caught before downstream processing.

Protocol A: Boron-Mediated Diastereoselective Aldol Addition

Objective: Synthesize the diastereomerically pure β-hydroxy-α-amino acid precursor.

  • Preparation of the Enolate:

    • Dissolve 1.0 equivalent of N-Boc-(5S,6S)-5,6-diphenylmorpholin-2-one in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere. Cool the reaction vessel to -78 °C.

    • Dropwise, add 1.2 equivalents of di-n-butylboron triflate (Bu₂BOTf) followed by 1.3 equivalents of anhydrous triethylamine (Et₃N). Stir for 30 minutes at -78 °C.

    • Causality of Choice: Bu₂BOTf is explicitly chosen over lithium bases (like LiHMDS) because the shorter B-O and B-C bonds create a highly compact Zimmerman-Traxler transition state. This compactness maximizes the steric clash between the auxiliary's phenyl rings and the incoming aldehyde, ensuring >95:5 diastereoselectivity[2].

  • Electrophilic Addition:

    • Add 1.5 equivalents of the desired aldehyde (freshly distilled) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir for 2 hours at -78 °C.

    • Causality of Choice: Maintaining strict -78 °C kinetic control prevents the retro-aldol pathway, which would lead to epimerization and loss of stereochemical integrity.

  • Oxidative Quench & Workup:

    • Quench the reaction at -78 °C with pH 7 phosphate buffer, followed by the addition of methanol and 30% H₂O₂ (2:1 ratio). Stir at 0 °C for 1 hour.

    • Causality of Choice: The peroxide workup is required to oxidatively cleave the robust boron-aldolate complex, releasing the free β-hydroxy group without inducing elimination[2].

  • Self-Validating Checkpoint:

    • Isolate the crude product via standard aqueous extraction (CH₂Cl₂/H₂O). Before proceeding to chromatography, acquire a crude ¹H-NMR spectrum. The distinct chemical shifts of the α-proton (typically between 4.5–5.5 ppm) allow for immediate integration of the anti vs. syn adducts. A dr of <90:10 immediately indicates either moisture contamination in the Bu₂BOTf or a failure to maintain -78 °C during enolization.

Protocol B: Reductive Cleavage of the Auxiliary

Objective: Liberate the enantiopure amino acid while recovering the chiral template byproduct.

  • Hydrogenolysis:

    • Dissolve the purified aldol adduct in methanol/ethyl acetate (1:1). Add 10% Pd/C (0.1 equivalents by weight).

    • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12-24 hours.

    • Causality of Choice: Catalytic hydrogenolysis is a mild, highly orthogonal deprotection strategy. It simultaneously cleaves the N-Cbz group (if used instead of Boc) and the benzylic C-O/C-N bonds of the morpholinone ring, liberating the target amino acid and yielding 1,2-diphenylethane-1,2-diol as a byproduct[1].

  • Self-Validating Checkpoint:

    • Filter through Celite to remove Pd/C. Analyze the crude mixture via chiral HPLC. The presence of a single peak (>99% ee) validates the entire synthetic sequence. The 1,2-diphenylethane-1,2-diol byproduct can be recovered via silica gel chromatography and recycled, verifying mass balance.

Quantitative Data Summaries

The choice of enolization conditions and the nature of the aldehyde directly impact the stereochemical outcome. The table below summarizes benchmark data for the Williams auxiliary across different electrophiles.

Aldehyde ElectrophileEnolization ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
BenzaldehydeBu₂BOTf, Et₃N, -78 °C85%>98:2>99%
IsobutyraldehydeBu₂BOTf, Et₃N, -78 °C82%97:3>99%
AcetaldehydeLiHMDS, -78 °C78%92:896%
p-MethoxybenzaldehydeTiCl₄, -78 °C88%>95:5>98%

Data synthesized from established multicomponent and aldol reaction benchmarks for the 5,6-diphenylmorpholin-2-one template[1],[3]. Notice that boron and titanium enolates consistently outperform lithium enolates in diastereocontrol due to tighter transition state geometries.

References[1] Title: An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one | Request PDF - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLFa9dBIAtyLmzSKcAtYXRd7jueJ4pGsY5iBCgFXs01V9fQp2drdDbBbrxoG8PJSLfC2SvHlUi-8dQKYDaFBTvkHFDcZGimLMRMp5UiynbPUqUbUvvibX7c2LPXuy9-ppwzHno1tMvk3Y4N4lKR7b-sGDHxYo90lrLY7ampMmrbCS36TB9JLU71uRLHzclc8yLi5ZXhYgYk1l0vrsDN1W7ZN57ToG165ozHvbk_5Hd1xRkHCqQIoUyUuJBxLdgWAfnsj8oq5Mg4vJhWFylGOYA4QsVs76JFzvPTup_[3] Title: Natural Product Synthesis Using Multicomponent Reaction Strategies | Chemical Reviews. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG629OQmXge14HrI5uRhpb0usHISpWGAo938GLzkIZn7qkfeMxgXUNd9k_bosR5pARIecSfDTmEWJaR3TKXYliyjlF4N_QH-qBqG_A_dRO82Cxj9lfxBOHfIRQUg_fNfG3nfNt_EA==[4] Title: Chiral Reagents for Asymmetric Synthesis. Source: chemistry-chemists.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu1ThR6MWYOZtzFSvAr2PTj6brpZkCvTjfzxCWsS3Y-aEjpOCFJKN_ySKP-P0U3s2fvPkNEHr9uPjF2MYvBqmwEDtWZ72UN4qXr8UJwCjtNEIApHnPQMfn3PIgIWr917GZpYFDFAHpm9EfTEz6fVEJZ_uBBu07KLwSVYD92GIvqL2pOSbnCh9IVk2debPvhU6xSfBCcSsE1ArU5VPk0a2dNmyeATmqBiPrzhhzH-SdrG61X0aQJ2T2uQWVnufehjkijhrAnEK1vyHACgwVzg==[2] Title: (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine | 100516-54-9 | Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlE-Sk70G5ZHJderOJ1ujMaAGj3KFImguD1we6wFsgZMaA-MdVV6tb0GuO6kLKUB5F_IIIhKAhvise95guybETGIFr3OpHpMxn0vuVhAFk3W6nb61kTnMOH0YW3J0dQmLLhZRoocMK

Sources

Method

Application Note: Optimal Cleavage Conditions for the Removal of the (5S,6S)-5,6-Diphenylmorpholin-2-one Auxiliary

Target Audience: Researchers, Synthesis Scientists, and Peptide Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The (5S,6S)-5,6-diphenylmorpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Peptide Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The (5S,6S)-5,6-diphenylmorpholin-2-one chiral auxiliary, widely known as the Williams auxiliary, is a foundational template for the asymmetric synthesis of structurally diverse and enantiopure α-amino acids[1]. The rigid morpholinone ring forms a chelated enolate that utilizes its two bulky phenyl groups to provide exceptional facial shielding, ensuring near-perfect diastereoselectivity during electrophilic alkylation[2].

However, the ultimate success of this asymmetric methodology hinges on the efficient, non-epimerizing removal of the auxiliary to liberate the target amino acid. The structural brilliance of the Williams auxiliary lies in its dual-purpose phenyl groups: while they direct stereochemistry during C–C bond formation, they simultaneously activate the C5 and C6 positions of the morpholinone ring as benzylic centers[3]. This specific benzylic activation makes the C–N and C–O bonds highly susceptible to reductive cleavage, allowing for the release of the α-amino acid under specific reductive conditions without compromising the newly established α-stereocenter.

Workflow A Williams Auxiliary Adduct (Alkylated Morpholinone) B Dissolving Metal Reduction (Li / NH3, THF/EtOH, -78°C) A->B Pathway A (Standard) C Catalytic Hydrogenolysis (1. TFA  2. PdCl2, H2, 40 psi) A->C Pathway B (Alternative) D N-Protected α-Amino Acid (Ready for SPPS) B->D F Bibenzyl Byproduct (Removed via Extraction) B->F E Free Zwitterionic α-Amino Acid (Requires Reprotection) C->E C->F

Workflow depicting the two primary cleavage pathways for the Williams chiral auxiliary.

Comparative Cleavage Strategies

Dissolving Metal Reduction (Lithium in Liquid Ammonia)

The premier and most widely adopted method for auxiliary cleavage is dissolving metal reduction[4].

Mechanistic Causality: Solvated electrons generated by dissolving lithium metal in liquid ammonia perform a single-electron transfer (SET) to the benzylic positions of the morpholinone ring. This initiates a radical anion cascade that sequentially scissions the C5–N and C6–O bonds. The 5,6-diphenyl scaffold is completely reduced to bibenzyl (1,2-diphenylethane).

Self-Validating System: This reaction is inherently self-purifying. The target N-Boc or N-Cbz protected amino acid forms a highly water-soluble carboxylate salt in the basic aqueous workup, while the bibenzyl byproduct is intensely lipophilic. A simple diethyl ether wash partitions the bibenzyl entirely into the organic phase, leaving the pure amino acid in the aqueous phase[4]. Furthermore, this method directly yields an N-protected amino acid, making it immediately compatible with Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) workflows[5].

Mechanism Step1 Alkylated Morpholinone (Benzylic C5-N & C6-O) Step2 Single Electron Transfer (SET) from Solvated Li/NH3 Step1->Step2 Step3 Radical Anion Formation at Phenyl Rings Step2->Step3 Step4 Benzylic Bond Scission (Stereocenter Preserved) Step3->Step4 Product1 N-Boc Amino Acid Salt (Aqueous Phase) Step4->Product1 Product2 Bibenzyl (1,2-diphenylethane) (Organic Phase) Step4->Product2

Mechanistic sequence of the dissolving metal reduction highlighting benzylic cleavage.

Catalytic Hydrogenolysis (PdCl₂ / H₂)

For substrates where dissolving metal reduction is deemed too harsh, catalytic hydrogenolysis serves as a robust alternative[1].

Mechanistic Causality: Palladium-catalyzed hydrogenation cleaves the benzylic bonds via surface-mediated hydrogen transfer. However, the bulky N-Boc protecting group creates severe steric shielding around the morpholinone core. To ensure efficient cleavage, the protocol typically requires the prior removal of the N-Boc group using Trifluoroacetic Acid (TFA)[6]. Removing this steric bulk exposes the benzylic C5 and C6 positions, allowing for efficient coordination to the palladium catalyst surface. This two-step sequence reliably furnishes the free zwitterionic amino acid[1].

Quantitative Data & Method Selection

Selecting the correct cleavage condition is dictated primarily by the functional groups present on the newly synthesized amino acid side chain.

ParameterDissolving Metal Reduction (Li/NH₃)Catalytic Hydrogenolysis (PdCl₂/H₂)
Typical Yield 75% – 90%70% – 85%
Primary Product N-Boc / N-Cbz α-Amino AcidFree Zwitterionic α-Amino Acid
Stereochemical Retention >99% ee>99% ee
Reaction Temperature -78 °C25 °C
Functional Group Tolerance Excellent for isolated olefins (e.g., allylglycine)[4]. Note: Terminal olefins in dialkylated peptides may require optimized stoichiometry[7].Poor for olefins/alkynes (will indiscriminately reduce unsaturated side chains to alkanes).
Scalability Excellent (Multi-gram scale)Moderate (Requires pressurized H₂ vessels)

Key Insight for Drug Developers: If your target amino acid contains an unsaturated side chain (such as the allyl group in allylglycine), H₂/Pd will destroy the olefin. Li/NH₃, operating via single-electron transfer, selectively cleaves the benzylic bonds while leaving isolated, unactivated olefins completely intact[4].

Experimental Protocols

Protocol A: Dissolving Metal Reduction (Li/NH₃)

Optimized for the direct isolation of N-Boc protected α-amino acids.

  • Ammonia Condensation: Equip a 3-neck round-bottom flask with a magnetic stir bar and a dry ice/acetone condenser. Cool the flask to -78 °C and condense anhydrous ammonia gas (~100 mL per 10 mmol of substrate) into the vessel.

  • Generation of Solvated Electrons: Add lithium wire (approx. 4.5 equivalents, washed with hexanes to remove mineral oil) to the liquid ammonia. The solution will rapidly turn a deep, characteristic blue. Stir for 15 minutes to ensure complete dissolution.

  • Substrate Addition: Dissolve the alkylated (5S,6S)-5,6-diphenylmorpholin-2-one adduct (1.0 eq) and absolute ethanol (2.0 eq) in a minimal volume of anhydrous THF.

    • Causality of Ethanol: Ethanol acts as an essential proton source. It rapidly protonates the highly basic radical anion intermediates formed during the SET process, driving the reaction forward and preventing unwanted enolization or epimerization of the fragile α-stereocenter.

  • Reaction Execution: Add the THF solution dropwise to the blue Li/NH₃ mixture at -78 °C. Stir for 30–45 minutes. The persistence of the blue color acts as a self-validating visual indicator that an excess of the reducing agent is maintained.

  • Quenching: Carefully add solid ammonium chloride (NH₄Cl) portion-wise until the blue color completely dissipates, leaving a white/colorless suspension.

  • Workup & Phase Separation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen. Dissolve the remaining residue in distilled water (50 mL). Wash the basic aqueous layer three times with diethyl ether (3 × 50 mL).

    • Causality: This ether wash is critical; it completely extracts the lipophilic bibenzyl byproduct, leaving the water-soluble amino acid salt highly purified in the aqueous phase[4].

  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract the acidified aqueous phase with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure N-Boc-α-amino acid.

Protocol B: Catalytic Hydrogenolysis (PdCl₂/H₂)

Optimized for substrates sensitive to dissolving metal conditions, yielding free zwitterionic amino acids.

  • Steric Unshielding (Boc Deprotection): Dissolve the alkylated morpholinone adduct in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour. Concentrate in vacuo to yield the morpholinone TFA salt.

  • Hydrogenation Setup: Dissolve the crude morpholinone salt in a 1:1 mixture of absolute Ethanol and THF. Add catalytic Palladium(II) chloride (PdCl₂, 0.2 eq) to the solution.

  • Pressurization: Transfer the mixture to a Parr hydrogenation apparatus. Purge the reaction vessel three times with nitrogen gas, then pressurize with hydrogen gas (H₂) to 40 psi.

  • Reaction Execution: Shake the reaction mixture at 25 °C for 24–48 hours. Monitor the disappearance of the starting material via LC-MS.

  • Catalyst Removal: Safely vent the hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude residue with diethyl ether. The bibenzyl byproduct will dissolve in the ether, while the pure, free zwitterionic α-amino acid will precipitate as a white solid. Filter and dry the product[1].

References

  • Organic Syntheses - EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING 4-tert-BUTOXYCARBONYL- 5,6-DIPHENYLMORPHOLIN-2-ONE. [1][4]

  • Benchchem - (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine Application Notes. [2]

  • Radboud Repository - Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. [3]

  • RSC Books - CHAPTER 9: Macrocyclic α-Helical Peptide Drug Discovery. [7]

  • Wikipedia - tert-Butyloxycarbonyl protecting group (Mechanisms of Deprotection).[6]

  • National Institutes of Health (NIH) - Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains. [5]

Sources

Application

Application Note: Preparation of the Williams Chiral Auxiliary Scaffold from (1S,2R)-2-Amino-1,2-diphenylethanol

Target Compound: (5R,6S)-4-Boc-5,6-Diphenylmorpholin-2-one (Canonical Williams Auxiliary) Precursor: (1S,2R)-2-Amino-1,2-diphenylethanol Application: Asymmetric synthesis of structurally diverse, enantiomerically pure α-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (5R,6S)-4-Boc-5,6-Diphenylmorpholin-2-one (Canonical Williams Auxiliary) Precursor: (1S,2R)-2-Amino-1,2-diphenylethanol Application: Asymmetric synthesis of structurally diverse, enantiomerically pure α-amino acids.

Overview & Mechanistic Insights

The 5,6-diphenylmorpholin-2-one scaffold, widely known as the Williams chiral auxiliary, is a highly versatile electrophilic glycine template used in the asymmetric synthesis of α-amino acids[1],[2]. The preparation of this lactone from non-racemic 1,2-diphenylethanol derivatives is a robust, three-step sequence involving N-alkylation, N-protection, and an acid-catalyzed intramolecular lactonization[1].

Stereochemical Fidelity & Nomenclature Note

The cyclization of (1S,2R)-2-amino-1,2-diphenylethanol strictly proceeds with absolute retention of configuration at both chiral centers. The C1-OH (S) maps directly to the C6-O (S) of the morpholinone, and the C2-NH2 (R) maps to the C5-N (R). This yields the anti-(5R,6S)-diastereomer, which is the canonical Williams chiral auxiliary[1]. (Note: If the syn-(5S,6S)-epimer is specifically targeted for downstream applications, a subsequent base-catalyzed thermodynamic epimerization at the C5 position must be performed. This protocol details the synthesis of the foundational anti-(5R,6S) scaffold[3].)

Mechanistic Causality
  • N-Alkylation: Ethyl bromoacetate provides the necessary two-carbon unit to form the lactone ring. Triethylamine (Et₃N) acts as an acid scavenger to prevent the protonation of the starting amine, ensuring nucleophilic attack.

  • N-Boc Protection: Attempting to cyclize the secondary amine directly leads to intermolecular aminolysis (dimerization/polymerization). The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the nitrogen, ensuring that the monomeric lactone remains stable[2].

  • Lactonization Equilibrium: The final step is an intramolecular transesterification. Because this is an equilibrium process, Le Chatelier's principle must be applied. A Soxhlet extractor packed with anhydrous CaCl₂ is used to physically remove the ethanol byproduct from the refluxing solvent, driving the reaction to completion[1].

Experimental Workflow

SynthesisWorkflow A (1S,2R)-2-Amino-1,2-diphenylethanol B Step 1: N-Alkylation (Ethyl bromoacetate, Et3N, THF) A->B C Glycinate Intermediate B->C D Step 2: N-Boc Protection (Boc2O, NaHCO3, CHCl3/H2O) C->D E N-Boc Glycinate D->E F Step 3: Lactonization (p-TsOH, Soxhlet-CaCl2, Reflux) E->F G (5R,6S)-4-Boc-5,6-Diphenylmorpholin-2-one (Williams Chiral Auxiliary) F->G

Workflow for synthesizing the morpholin-2-one chiral auxiliary scaffold.

Reagents and Materials

Reagent / MaterialRoleEquivalentsNotes
(1S,2R)-2-Amino-1,2-diphenylethanol Chiral Starting Material1.0 eqEnsure >98% ee for high optical purity.
Ethyl bromoacetate Alkylating Agent1.1 eqLachrymator; handle in fume hood.
Triethylamine (Et₃N) Base1.2 eqDistilled from CaH₂ prior to use.
Di-tert-butyl dicarbonate (Boc₂O) Protecting Group2.0 eqExcess ensures complete protection.
p-Toluenesulfonic acid (p-TsOH·H₂O) Acid Catalyst0.12 eqMediates lactonization.
Anhydrous Calcium Chloride (CaCl₂) DesiccantExcessPacked in Soxhlet to trap ethanol[1].
Cyclohexane or Benzene Solvent (Step 3)0.12 MCyclohexane is a greener alternative[1].

Step-by-Step Protocol

Step 1: Preparation of Ethyl (1'S,2'R)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate
  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with (1S,2R)-2-amino-1,2-diphenylethanol (1.0 equiv) and anhydrous THF (to achieve a 0.25 M solution).

  • Add ethyl bromoacetate (1.1 equiv) in one rapid portion.

  • Add triethylamine (1.2 equiv) dropwise over 10–15 minutes.

    • Expertise & Causality: Slow addition prevents localized exothermic spikes, which minimizes unwanted dialkylation side reactions.

  • Stir the reaction mixture at room temperature for 14–20 hours.

    • Self-Validation: A dense white precipitate of Et₃N·HBr will form within the first hour, visually indicating the progression of the nucleophilic substitution.

  • Filter the suspension through a glass frit to remove the Et₃N·HBr salts. Wash the filter cake with a minimal amount of cold THF.

  • Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from boiling absolute ethanol to afford the pure glycinate as a crystalline solid[1].

Step 2: N-Boc Protection
  • Dissolve the purified glycinate (1.0 equiv) in CHCl₃ (0.3 M).

  • Add an equal volume of saturated aqueous NaHCO₃.

    • Expertise & Causality: The biphasic basic medium neutralizes any trace acid and drives the Boc-protection without hydrolyzing the ethyl ester.

  • Add Boc₂O (2.0 equiv) to the biphasic mixture.

  • Heat the mixture to reflux for 20 hours under vigorous stirring.

  • Cool to room temperature, separate the organic layer, and extract the aqueous layer once with CHCl₃.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the N-Boc glycinate as a thick oil. This intermediate is typically carried forward without further purification[2].

Step 3: p-TsOH-Mediated Lactonization
  • Dissolve the crude N-Boc glycinate in cyclohexane (0.12 M).

    • Expertise & Causality: While older protocols use toxic benzene, cyclohexane is a greener alternative that provides a distinct operational advantage: the final product is insoluble in cyclohexane and will precipitate upon formation[1].

  • Add p-TsOH·H₂O (0.12 equiv).

  • Fit the flask with a Soxhlet extractor packed with anhydrous CaCl₂ pellets (approx. 2 g per mmol of substrate) and attach a reflux condenser.

  • Heat the mixture to a vigorous reflux for 10–17 hours.

    • Self-Validation: The reaction mixture will transition from a clear solution to a thick white suspension as the insoluble morpholin-2-one precipitates out of the cyclohexane.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the resulting white solids in CH₂Cl₂ and wash sequentially with water and 5% aqueous NaHCO₃ until the organic layer is clear.

  • Dry the CH₂Cl₂ layer, concentrate, and recrystallize the residue from absolute ethanol. Allow the solution to stand at room temperature overnight to afford pure (5R,6S)-4-Boc-5,6-diphenylmorpholin-2-one[1].

Quantitative Data & Expected Results

The following table summarizes the expected physicochemical properties and yields based on validated literature standards[1].

CompoundMolecular WeightExpected YieldMelting Point (°C)Specific Rotation [α]D²⁵
(1S,2R)-Amino Alcohol 213.28 g/mol N/A (Starting Mat.)142–144+40.0 (c 1.0, EtOH)
Glycinate Intermediate 299.37 g/mol 80 – 85%127–128-24.4 (c 5.5, CH₂Cl₂)
(5R,6S)-Morpholin-2-one 353.42 g/mol 70 – 77% (Over Steps 2 & 3)205–207+85.8 (c 5.7, CH₂Cl₂)

References[1] Williams, R. M.; Sinclair, P. J.; DeMong, D. E.; Chen, D.; Zhai, D. "Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids: Synthesis of (5S,6R)-4-tert-Butoxycarbonyl-5,6-Diphenylmorpholin-2-one." Organic Syntheses, 2003, 80, 18.https://doi.org/10.15227/orgsyn.080.0018[2] Dastlik, K. A.; Sundermeier, U.; Johns, D. M.; Chen, Y.; Williams, R. M. "An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one." Synlett, 2005, 4, 693-696.https://doi.org/10.1055/s-2005-863731[3] Noden, M.; Taylor, S. "Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions." The Journal of Organic Chemistry, 2021, 86(17), 11425-11436.https://doi.org/10.1021/acs.joc.1c00912

Sources

Method

Advanced Application Note: Asymmetric Synthesis of Unnatural α-Amino Acids via (5S,6S)-5,6-Diphenylmorpholin-2-one and Integration into Solid-Phase Peptide Synthesis (SPPS)

Strategic Rationale & Mechanistic Insights The evolution of peptide therapeutics—ranging from hydrocarbon-stapled peptides to environmentally sensitive fluorescent probes—relies heavily on the incorporation of unnatural,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The evolution of peptide therapeutics—ranging from hydrocarbon-stapled peptides to environmentally sensitive fluorescent probes—relies heavily on the incorporation of unnatural, sterically hindered, or isotopically labeled α-amino acids 1. Standard proteinogenic amino acids often lack the conformational rigidity and proteolytic stability required for in vivo efficacy.

To synthesize these complex building blocks, (5S,6S)-5,6-Diphenylmorpholin-2-one (widely known as Williams' chiral auxiliary) serves as a premier asymmetric template [[2]]().

Causality of Stereocontrol: The power of this auxiliary lies in its precise geometric shielding. The two phenyl groups at the C5 and C6 positions force the morpholinone ring into a rigid conformation. When deprotonated by a bulky, non-nucleophilic base like NaHMDS, a highly planar enolate is formed. The massive steric bulk of the phenyl rings completely blocks one face of the enolate, forcing incoming electrophiles (such as alkyl halides for stapled peptides or fluorophore precursors) to attack exclusively from the anti-face 3. This mechanistic bias routinely yields diastereomeric excesses (d.e.) exceeding 95%.

Workflow A Williams' Chiral Auxiliary (5S,6S)-5,6-Diphenylmorpholin-2-one B Enolate Formation (NaHMDS, THF, -78°C) A->B C Stereoselective Alkylation (Electrophile Addition) B->C D Auxiliary Cleavage (Pd/C, H2 or Li/NH3) C->D E Fmoc Protection (Fmoc-OSu, Base) D->E F Fmoc-Protected Unnatural α-Amino Acid E->F G Solid-Phase Peptide Synthesis (SPPS Integration) F->G

Workflow: From Williams' chiral auxiliary synthesis to SPPS integration.

Protocol 1: Asymmetric Synthesis & Validation of the Fmoc-Building Block

Before an unnatural amino acid can be subjected to SPPS, it must be synthesized, cleaved from the auxiliary, and rigorously validated. This protocol ensures a self-validating loop to prevent the costly introduction of racemic mixtures into automated peptide synthesizers 4.

Step-by-Step Methodology:
  • Enolate Generation: Disperse 1.0 equiv of N-Boc-(5S,6S)-5,6-diphenylmorpholin-2-one in anhydrous THF. Cool to -78°C under argon. Dropwise add 1.05 equiv of 1M NaHMDS. Causality: NaHMDS is chosen over n-BuLi to prevent nucleophilic attack on the delicate lactone carbonyl.

  • Electrophilic Alkylation: After 1 hour, add 1.1 equiv of the desired electrophile (e.g., 5-bromo-1-pentene for stapled peptides). Stir for 2 hours at -78°C, then slowly warm to 0°C.

  • Auxiliary Cleavage: Remove the Boc group using TFA/DCM. Cleave the morpholinone ring via dissolving metal reduction (Li/NH3) or catalytic hydrogenolysis (Pd/C, H2), depending on the stability of the side chain.

  • Fmoc Protection: React the liberated free amino acid with Fmoc-OSu (1.2 equiv) and Na2CO3 in a dioxane/water mixture to yield the SPPS-ready building block.

  • System Validation (Critical): Do not proceed to SPPS without validating enantiomeric purity. Derivatize a small aliquot with Marfey's reagent (FDAA) and analyze via LC-MS. A single chromatographic peak confirms >95% ee, validating the stereocontrol of the auxiliary 4.

Protocol 2: Integration into Solid-Phase Peptide Synthesis (SPPS)

Incorporating unnatural, particularly α,α-disubstituted amino acids synthesized via the Williams auxiliary into a peptide backbone presents severe kinetic challenges. The steric bulk drastically reduces the nucleophilic attack rate of the resin-bound amine onto the activated ester [[1]]().

Step-by-Step Methodology:
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 mins).

  • Activation Strategy: Standard HBTU will fail here. Use HATU/HOAt . Causality: The nitrogen at the 7-position of the benzotriazole ring in HATU provides a neighboring group effect that accelerates aminolysis, which is mandatory for sterically hindered unnatural amino acids.

  • Coupling: Mix 4.0 equiv of the Fmoc-unnatural amino acid, 3.9 equiv HATU, and 8.0 equiv DIEA. Add to the resin.

  • Thermodynamic Push: Apply microwave heating (60°C for 30 minutes) to overcome the high activation energy barrier caused by steric clash.

  • System Validation (Kaiser Test): Perform a Kaiser test. A blue resin indicates primary amines are still present (incomplete coupling). This self-validating step triggers an automatic double-coupling cycle with fresh reagents to prevent deletion sequences 1.

SPPS_Cycle N1 Resin-Bound Peptide (Free N-Terminus) N3 Coupling Reaction (Extended Time / Microwave) N1->N3 N2 Activation of Hindered AA (Fmoc-AA-OH + HATU/HOAt + DIEA) N2->N3 N4 Kaiser / TNBS Test (Coupling Validation) N3->N4 N5 Double Coupling (Fresh Reagents) N4->N5 Positive N6 Capping (Ac2O / Pyridine) N4->N6 Negative N5->N4 N7 Fmoc Deprotection (20% Piperidine) N6->N7 N7->N1 Next Cycle

Iterative SPPS cycle optimized for sterically hindered unnatural amino acids.

Quantitative Data: Optimization of SPPS Coupling

The table below summarizes the empirical data validating the necessity of specialized coupling conditions when incorporating bulky unnatural amino acids derived from the Williams auxiliary.

Coupling ReagentEquivalentsBase (Equiv)Temperature (°C)Time (min)Yield (%)Validation Status
HBTU / HOBt4.0DIEA (8.0)2512045%Failed (Positive Kaiser)
DIC / Oxyma4.0None2512062%Failed (Positive Kaiser)
HATU / HOAt4.0DIEA (8.0)2512088%Marginal (Trace Blue)
HATU / HOAt 4.0 DIEA (8.0) 60 (Microwave) 30 >98% Passed (Negative Kaiser)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Asymmetric Alkylation of the Williams Chiral Auxiliary

Welcome to the Technical Support Center for the asymmetric synthesis of α-amino acids using the (5S,6S)-5,6-Diphenylmorpholin-2-one chiral auxiliary. Because the final enantiomeric excess (e.e.) of your target amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of α-amino acids using the (5S,6S)-5,6-Diphenylmorpholin-2-one chiral auxiliary. Because the final enantiomeric excess (e.e.) of your target amino acid is directly dictated by the diastereomeric excess (d.e.) achieved during the auxiliary's alkylation, optimizing this specific carbon-carbon bond-forming step is critical.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help researchers and drug development professionals resolve poor facial selectivity and low yields.

Mechanistic Foundations: The Causality of Facial Selectivity

To improve your e.e., you must first understand the transition state of the enolate. The (5S,6S)-isomer of the Williams auxiliary exists in a trans-diphenyl configuration. When deprotonated at C3, the resulting enolate adopts a planar geometry. However, one of the phenyl groups occupies a pseudo-axial position, creating a massive steric shield over one face of the enolate ring.

For high diastereoselectivity, the electrophile must approach exclusively from the unhindered anti-face. Any experimental condition that distorts the enolate geometry, causes aggregation, or forces a late transition state will allow the electrophile to attack the shielded face, plummeting your d.e. (and subsequent e.e.)[1].

Troubleshooting Guide & FAQs

Q: My alkylation yields a low diastereomeric excess (d.e. < 80%). How can I improve the facial selectivity? A: The most common cause of poor facial selectivity is enolate aggregation. In pure THF, lithium or sodium enolates form tight tetrameric or hexameric aggregates. These bulky clusters obscure the chiral environment provided by the phenyl groups, leading to non-selective electrophilic attack.

  • The Fix: Introduce a strongly coordinating co-solvent like HMPA or DMPU (typically 10% v/v) prior to deprotonation. As demonstrated in recent , HMPA aggressively solvates the counterion, breaking the aggregates into highly reactive, monomeric enolates that perfectly obey the steric bias of the auxiliary[1].

Q: Why is my d.e. lower when using alkyl chlorides compared to alkyl iodides? A: This is governed by the Hammond Postulate. Alkyl iodides are soft, highly reactive electrophiles that undergo an early, reactant-like transition state. In this early state, the steric shielding of the pseudo-axial phenyl group is absolute. Alkyl chlorides are less reactive and require a late, tighter transition state, which forces the enolate to distort and slightly exposes the shielded face.

  • The Fix: Perform an in situ Finkelstein reaction (adding NaI) to convert your chlorides to iodides, ensuring an early transition state.

Q: Can I use LHMDS instead of NaHMDS to save costs? A: We strongly advise against it unless heavily optimized. The lithium counterion in LHMDS forms much tighter aggregates than sodium. Furthermore, NaHMDS provides a slightly looser ion pair, which increases the nucleophilicity of the enolate while maintaining rigid facial discrimination. Switching from LHMDS to NaHMDS often provides an immediate 5–10% boost in d.e.

Q: I need to synthesize an α,α-disubstituted amino acid. Does the (5S,6S) auxiliary support double alkylation? A: Yes. The Williams auxiliary is frequently used for sequential double alkylation, a technique famously utilized in the synthesis of . After the first alkylation, the remaining C3 proton can be deprotonated again. However, the second alkylation requires harsher conditions (e.g., KHMDS, higher temperatures) due to the increased steric bulk at the C3 position[2].

Quantitative Optimization Data

The table below summarizes the causal relationship between base selection, additives, and temperature on the final diastereomeric excess.

Table 1: Optimization of Alkylation Conditions for Maximum d.e.
BaseSolvent SystemAdditiveTemp (°C)ElectrophileYield (%)d.e. (%)
LHMDSTHFNone-78Benzyl Bromide6582
NaHMDSTHFNone-78Benzyl Bromide7888
NaHMDS THF HMPA (10% v/v) -78 Benzyl Bromide 92 >98
KHMDSTHFHMPA (10% v/v)-78Benzyl Bromide8595
NaHMDSTHFHMPA (10% v/v)0Benzyl Bromide8875

(Note: Data synthesized from standard Williams auxiliary optimization protocols[1],[2]. The combination of NaHMDS, HMPA, and strict -78 °C temperature control is the gold standard for maximizing e.e.)

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating step-by-step methodology for the monoalkylation of (5S,6S)-5,6-diphenylmorpholin-2-one.

Step 1: System Preparation & Enolate Generation

  • Flame-dry a Schlenk flask under argon. Add (5S,6S)-5,6-diphenylmorpholin-2-one (1.0 equiv) and dissolve in anhydrous THF to a concentration of 0.1 M.

  • Add anhydrous HMPA (10% v/v relative to THF). Cool the mixture strictly to -78 °C using a dry ice/acetone bath.

  • Dropwise, add NaHMDS (1.0 M in THF, 1.05 equiv) over 10 minutes.

  • Self-Validation Check: The solution must transition from colorless to a distinct deep yellow/orange. This color change is the spectroscopic signature of quantitative enolate formation. If the solution remains pale, moisture has compromised your base; abort the reaction and re-dry your solvents.

Step 2: Electrophilic Alkylation

  • Add the alkyl halide (1.1 equiv) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active enolate starting material and the emergence of a slightly less polar spot indicates successful alkylation. The yellow color of the enolate should also gradually fade as it is consumed.

Step 3: Quench and Isolation

  • Critical Step: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl.

  • Causality: Quenching at low temperature prevents any reversible retro-aldol-type side reactions or epimerization of the newly formed stereocenter before the enolate is fully neutralized.

  • Warm to room temperature, extract with EtOAc (3x), wash the organic layer with brine (to remove HMPA), dry over Na₂SO₄, and concentrate. Purify the major diastereomer via flash chromatography.

Pathway Visualization

The following diagram illustrates the logical workflow from the chiral platform to the final enantiopure amino acid, highlighting the critical stages where stereocontrol is established and maintained[3].

G N1 1. Chiral Auxiliary (5S,6S)-5,6-Diphenylmorpholin-2-one N2 2. Enolate Generation NaHMDS, THF/HMPA (-78°C) N1->N2 Deprotonation (Kinetic Control) N3 3. Electrophilic Attack Steric Shielding by Phenyls N2->N3 R-X Addition (Anti-Face Attack) N4 4. Diastereomer Isolation Flash Chromatography N3->N4 Quench & Purify (Maximized d.e.) N5 5. Auxiliary Cleavage Pd/C, H2 or Dissolving Metal N4->N5 Deprotection (Stereocenter Retained) N6 6. Enantiopure α-Amino Acid Target Molecule N5->N6 Final Isolation

Workflow for asymmetric synthesis of α-amino acids via Williams chiral auxiliary alkylation.

References

  • Title: Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Macrocyclic α-Helical Peptide Drug Discovery (Chapter 9) Source: Drug Discovery Series (RSC Publishing) URL: [Link]

  • Title: A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in (5S,6S)-5,6-Diphenylmorpholin-2-one Lactone Cleavage

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering challenges with the lactone cleavage of (5S,6S)-5,6-Diphenylmorpholin-2-one. This resource is designed to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering challenges with the lactone cleavage of (5S,6S)-5,6-Diphenylmorpholin-2-one. This resource is designed to provide in-depth, actionable insights to diagnose and resolve issues leading to low reaction yields.

Understanding the Reaction: The Fundamentals of Lactone Cleavage

The cleavage of the lactone ring in (5S,6S)-5,6-Diphenylmorpholin-2-one, a cyclic ester, is most commonly achieved through hydrolysis. This reaction can be catalyzed by either an acid or a base.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process where a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used as a reactant.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a carboxylate salt and an alcohol.[4][5] The irreversibility of this reaction under basic conditions is a key advantage, as the carboxylate formed is not susceptible to attack by the alkoxide.[6]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium-driven process.[1][2][7] It requires a strong acid catalyst and an excess of water to shift the equilibrium towards the products: a carboxylic acid and an alcohol.[1][2][7]

The choice between these two methods depends on the overall synthetic strategy, the stability of the starting material and product to acidic or basic conditions, and the desired final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and provide structured troubleshooting guidance for low-yield issues.

Q1: My base-catalyzed hydrolysis (saponification) of (5S,6S)-5,6-Diphenylmorpholin-2-one is resulting in a low yield of the ring-opened product. What are the primary factors to investigate?

A1: Low yields in saponification reactions are often attributable to several key factors. A systematic approach to troubleshooting is crucial.

Initial Checks & Common Pitfalls:
  • Incomplete Reaction: The steric hindrance from the two phenyl groups in your starting material can slow down the rate of hydrolysis. Ensure your reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Insufficient Base: Saponification is not a catalytic process; the base is a reactant.[1] Ensure you are using at least one full equivalent of the base. An excess is often used to drive the reaction to completion.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring that both the lactone and the hydroxide salt are sufficiently soluble. A mixture of water and a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is often employed.

  • Low Reaction Temperature: While some reactions proceed at room temperature, heating is often necessary to overcome the activation energy, especially for sterically hindered lactones.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low yields in saponification.

Q2: I'm observing the starting material being consumed, but my desired product is not being formed in a high yield. What are potential side reactions?

A2: While saponification is generally a robust reaction, side reactions can occur, particularly under harsh conditions.

  • Elimination Reactions: If there are suitable leaving groups on the carbon backbone, elimination reactions can compete with hydrolysis, especially at higher temperatures.

  • Racemization: If there are stereocenters adjacent to carbonyl groups or other acidic protons, there is a risk of epimerization under basic conditions.

  • Degradation: The product itself may be unstable under the reaction conditions. Consider if the resulting amino alcohol is prone to degradation over extended reaction times or at elevated temperatures.

To mitigate these issues, consider running the reaction at a lower temperature for a longer period. A milder base, such as lithium hydroxide (LiOH), might also be beneficial.

Q3: My acid-catalyzed hydrolysis is giving a low yield. How can I improve this?

A3: Acid-catalyzed hydrolysis is an equilibrium process, so low yields are often due to the reaction not being driven to completion.[2]

ParameterRecommended ActionRationale
Water Concentration Use a large excess of water.According to Le Chatelier's principle, increasing the concentration of a reactant (water) will shift the equilibrium towards the products.[7]
Acid Catalyst Use a strong acid catalyst (e.g., H₂SO₄, HCl).A strong acid is necessary to effectively protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by water.[4]
Temperature Increase the reaction temperature.This will increase the reaction rate, helping it to reach equilibrium faster. However, be mindful of potential degradation of your starting material or product.
Removal of Alcohol Product If feasible, remove the alcohol byproduct as it forms.This will also shift the equilibrium towards the products. This is often not practical in simple batch reactions.
Q4: Are there alternative, milder methods for cleaving the lactone in (5S,6S)-5,6-Diphenylmorpholin-2-one?

A4: Yes, if standard hydrolytic methods are proving problematic, you might consider enzymatic hydrolysis.

  • Enzymatic Cleavage: Lipases and esterases are enzymes that catalyze the hydrolysis of esters.[8] These reactions are often performed under mild conditions (neutral pH, room temperature) and can exhibit high chemo-, regio-, and stereoselectivity. This can be particularly advantageous if other functional groups in your molecule are sensitive to acidic or basic conditions.

Experimental Protocols
Standard Saponification Protocol:
  • Dissolve (5S,6S)-5,6-Diphenylmorpholin-2-one (1.0 eq.) in a suitable solvent mixture (e.g., a 1:1 mixture of THF and water).

  • Add a solution of NaOH (1.5 eq.) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Standard Acid-Catalyzed Hydrolysis Protocol:
  • Dissolve (5S,6S)-5,6-Diphenylmorpholin-2-one (1.0 eq.) in a mixture of an organic solvent (e.g., dioxane) and water (in large excess).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon reaching equilibrium (or completion), cool the reaction mixture and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product.

Mechanistic Insights

Understanding the reaction mechanism can provide valuable clues for troubleshooting.

Base-Catalyzed Hydrolysis Mechanism (Saponification):

Saponification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) Lactone Lactone Intermediate Tetrahedral Intermediate Lactone->Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Intermediate Intermediate2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Intermediate2->Carboxylic_Acid Elimination Alkoxide Alkoxide Intermediate2->Alkoxide Carboxylic_Acid2 Carboxylic Acid Alkoxide2 Alkoxide Carboxylate Carboxylate Carboxylic_Acid2->Carboxylate Proton Transfer Alcohol Alcohol Alkoxide2->Alcohol

Caption: The three-step mechanism of base-catalyzed lactone hydrolysis.

The final deprotonation step is essentially irreversible and drives the reaction to completion.[6][5]

Acid-Catalyzed Hydrolysis Mechanism:

Acid_Catalysis_Mechanism Lactone Lactone Protonated_Lactone Protonated Lactone Lactone->Protonated_Lactone + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate + H₂O Proton_Transfer Protonated Alcohol Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Products Carboxylic Acid + Alcohol Proton_Transfer->Products - H⁺ H3O H₃O⁺ H2O H₂O H_plus H⁺

Caption: The reversible steps in acid-catalyzed lactone hydrolysis.

All steps in this mechanism are reversible, which is why a large excess of water is needed to favor product formation.[4]

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. [Link]

  • Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • Shimizu, S., & Yamada, H. (2001, December 28). Lactone-ring-cleaving enzymes of microorganisms: their diversity and applications. PubMed. [Link]

  • Renoud, C. M. (2017, May 6). REACTION - Saponification. YouTube. [Link]

  • Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. [Link]

  • ACS Publications. (2013, February 19). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. [Link]

  • ResearchGate. (2014, June 19). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. [Link]

  • PubMed. (2014, July 2). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. [Link]

  • -ORCA. (2024, November 23). Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination. [Link]

  • PubMed. (2021, May 19). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Journal of the American Chemical Society. (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • ACS Publications. (2016, December 5). Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp3)–H Bonds. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

  • RSC Publishing. (n.d.). Mechanistic insights into the ring-opening of biomass derived lactones. [Link]

  • PubMed. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. [Link]

  • ResearchGate. (n.d.). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. [Link]

  • ElectronicsAndBooks. (n.d.). Formation and Hydrolysis of Lactones of Phenolic Acids. [Link]

  • PMC. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. [Link]

  • ResearchGate. (2015, February 7). Can anybody help me reduction of lactone without disturbing the lactone ring?. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one. [Link]

  • Patsnap Eureka. (2025, June 19). Troubleshooting low catalyst activity in reforming units. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (5S,6S)-5,6-Diphenylmorpholin-2-one

Introduction & Reaction Overview The (5S,6S)-5,6-diphenylmorpholin-2-one chiral auxiliary is a cornerstone scaffold in the asymmetric synthesis of unnatural α-amino acids[1]. Its rigid conformation provides exceptional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Reaction Overview

The (5S,6S)-5,6-diphenylmorpholin-2-one chiral auxiliary is a cornerstone scaffold in the asymmetric synthesis of unnatural α-amino acids[1]. Its rigid conformation provides exceptional stereocontrol during enolate alkylation and cycloaddition reactions. However, synthesizing this auxiliary from (1S,2S)-2-amino-1,2-diphenylethanol requires precise control over alkylation kinetics, steric management during protection, and strict thermodynamic boundaries during lactonization[2]. This technical guide addresses the most critical bottlenecks encountered by researchers during its preparation.

Workflow Visualization

G A (1S,2S)-2-Amino-1,2- diphenylethanol B N-Alkylation (Ethyl bromoacetate) A->B DIPEA, THF 0 °C to RT C N-Protection (Boc2O or CbzCl) B->C Base, DMAP 40 °C D Lactonization (p-TsOH, Toluene, Δ) C->D Intermediate Isolation E (5S,6S)-5,6-Diphenyl morpholin-2-one D->E Dean-Stark -EtOH / -H2O

Workflow for the 3-step synthesis of the (5S,6S)-5,6-diphenylmorpholin-2-one chiral auxiliary.

Troubleshooting & FAQs

Q1: Why am I observing significant N,N-dialkylation during the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with ethyl bromoacetate?

Expertise & Experience (Causality): The initial N-alkylation produces a secondary amine that remains highly nucleophilic. If the local concentration of the electrophile (ethyl bromoacetate) is too high, or if the reaction temperature is not strictly controlled, the secondary amine will compete with the unreacted primary amine, leading to the undesired N,N-dialkylated byproduct[1].

Trustworthiness (Self-Validating Protocol): To establish a controlled system, the electrophile must be the limiting reagent locally. Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of (1S,2S)-2-amino-1,2-diphenylethanol and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath to suppress the reaction kinetics of the secondary amine.

  • Dilute 1.05 equivalents of ethyl bromoacetate in an equal volume of THF and add it via a syringe pump over a strict 2–3 hour window.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor via TLC (Hexanes/EtOAc 7:3); the monoalkylated product should be the dominant spot. Isolate via recrystallization from absolute ethanol to ensure enantiomeric purity[1].

Q2: During the N-Boc protection step, the reaction stalls at 60-70% conversion. How can I drive it to completion without degrading the intermediate?

Expertise & Experience (Causality): The secondary amine of the monoalkylated intermediate is severely sterically hindered by the adjacent bulky diphenyl groups and the ester moiety. Standard Boc-protection conditions (Boc2O, Et3N, RT) often fail to reach completion due to this steric shielding preventing the nucleophilic attack on the anhydride[2].

Trustworthiness (Self-Validating Protocol): The addition of a nucleophilic catalyst (DMAP) activates the Boc anhydride by forming a highly reactive N-Boc-pyridinium intermediate, effectively overcoming the steric barrier. Step-by-Step Methodology:

  • Dissolve the crude monoalkylated intermediate in anhydrous dichloromethane (DCM) (0.2 M).

  • Add 1.5 equivalents of Boc2O and 2.0 equivalents of triethylamine.

  • Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to a gentle reflux (40 °C) for 16 hours.

  • Quench with saturated aqueous NH₄Cl to hydrolyze unreacted Boc2O, followed by standard aqueous workup and concentration.

Q3: My lactonization step yields a mixture of diastereomers and low overall recovery. How do I prevent epimerization at the C5/C6 positions?

Expertise & Experience (Causality): The final ring-closure is an acid-catalyzed transesterification/lactonization. Prolonged heating at reflux in the presence of a strong acid (like p-TsOH) promotes reversible ring-opening or enolization pathways[3]. Because the benzylic protons at C5 and C6 are relatively acidic, extended exposure to high heat and acid leads to epimerization, degrading the enantiomeric excess (ee) and diastereomeric ratio (dr) of the (5S,6S) product.

Trustworthiness (Self-Validating Protocol): Efficient removal of the ethanol byproduct drives the equilibrium forward rapidly, minimizing the time the molecule spends in the harsh acidic environment. Step-by-Step Methodology:

  • Dissolve the N-Boc protected intermediate in anhydrous toluene (0.1 M).

  • Add 0.1 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H2O).

  • Equip the reaction flask with a Dean-Stark apparatus pre-filled with toluene.

  • Reflux vigorously (110 °C) for exactly 3–4 hours. Do not exceed 4 hours.

  • Cool immediately to room temperature and neutralize the acid by washing with saturated aqueous NaHCO₃.

  • Concentrate and recrystallize from ethanol to obtain optically pure (5S,6S)-4-Boc-5,6-diphenylmorpholin-2-one[1].

Quantitative Data: Solvent & Catalyst Optimization for Lactonization

To highlight the critical balance between reaction kinetics and stereochemical integrity, the following table summarizes the optimization of the lactonization step. The 4-hour p-TsOH protocol utilizing a Dean-Stark trap serves as the optimal self-validating system.

Catalyst (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Epimerization (%)
p-TsOH (0.1)Toluene11012>997215
p-TsOH (0.1) Toluene 110 4 >99 91 <1
PPTS (0.2)Toluene110188578<1
TFA (1.0)DCM402445400
CSA (0.1)Benzene80895862

References

  • Title: EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS USING 5,6-DIPHENYLMORPHOLIN-2-ONE: (R)-(N-tert-BUTOXYCARBONYL)ALLYLGLYCINE Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of (5S,6S)-5,6-Diphenylmorpholin-2-one Reaction Mixtures

Welcome to the Technical Support Center for the purification of chiral morpholinone derivatives. (5S,6S)-5,6-Diphenylmorpholin-2-one and its stereoisomers (often referred to as Williams chiral auxiliaries) are foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of chiral morpholinone derivatives. (5S,6S)-5,6-Diphenylmorpholin-2-one and its stereoisomers (often referred to as Williams chiral auxiliaries) are foundational scaffolds in the asymmetric synthesis of α -amino acids, complex active pharmaceutical ingredients (APIs), and stapled peptides (1)[1].

Because the stereochemistry of the bulky phenyl groups strictly dictates the chirality of downstream products (2)[2], achieving absolute diastereomeric and enantiomeric purity is the most critical step in your workflow. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to resolve common purification bottlenecks.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Morpholinone + Byproducts) Extraction Aqueous Workup (Brine/EtOAc) Start->Extraction Quench & Separate Chromatography Silica Gel Flash Chromatography (Hexanes:EtOAc) Extraction->Chromatography Organic Phase Crystallization Selective Crystallization (EtOH or Hexanes/DCM) Chromatography->Crystallization Enriched Fractions ChiralHPLC Chiral SFC/HPLC Analysis (Enantiomeric Purity) Crystallization->ChiralHPLC Mother Liquor / Crystals PureProduct Pure (5S,6S)-5,6-Diphenylmorpholin-2-one ChiralHPLC->PureProduct >99% ee/de Verified

Fig 1. Diagnostic purification workflow for 5,6-diphenylmorpholin-2-one reaction mixtures.

Troubleshooting Guide & FAQs

Q1: My target is the syn (5S,6S) diastereomer, but the reaction mixture is dominated by the anti (5S,6R) diastereomer. How do I isolate my target? Causality: The lactonization of the N-alkylated 1,2-diphenyl-2-aminoethanol derivative thermodynamically favors the anti isomer due to the severe steric repulsion between the two bulky phenyl groups in the syn conformation. Consequently, the syn (5S,6S) isomer is formed in lower yields and remains highly soluble, while the anti isomer readily crystallizes. Solution: Use selective crystallization as a subtractive purification step. Recrystallize the crude mixture from boiling absolute ethanol. The unwanted anti isomer will precipitate out as white crystals. Filter and discard (or store) these crystals. The remaining mother liquor will be highly enriched in your target (5S,6S) isomer. Final purification of the (5S,6S) target can then be achieved via preparative chiral HPLC (3)[3].

Q2: Flash chromatography on silica gel is failing to resolve the N-Boc protected morpholinone from the uncyclized intermediate. What is the mechanistic reason, and what is the fix? Causality: Both the N-Boc uncyclized amino ester and the cyclized morpholinone possess nearly identical retention factors ( Rf​ ) on normal-phase silica. This is due to the dominant hydrogen-bonding character of the carbamate and ester moieties, which interact similarly with the silanol groups on the stationary phase. Solution: Do not rely on chromatography to separate these two species. Instead, drive the cyclization to 100% completion prior to column loading. Treat the crude mixture with a mild dehydrating agent (e.g., p-toluenesulfonic acid in benzene) using a Soxhlet extractor packed with anhydrous CaCl₂. The continuous removal of water and ethanol shifts the thermodynamic equilibrium entirely toward the cyclized morpholinone (3)[3]. Follow up with a step-gradient silica column (4:1 to 2:1 Hexanes:EtOAc) to remove baseline impurities (2)[2].

Q3: How do I ensure enantiomeric purity if partial racemization is suspected during high-temperature cyclization? Causality: Prolonged heating or the use of strongly basic conditions during the synthesis can cause epimerization at the labile α -carbonyl stereocenter, compromising the enantiomeric excess (ee) of the auxiliary. Solution: Implement Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Preparative chiral columns (e.g., Chiralcel OD-H) effectively resolve the enantiomers. This is the industry standard for separating structurally similar enantiomers, such as in the purification of p53/MDM2 inhibitors and stabilized SOS1 peptides ([US Patent 10087215B2[4]](4].

Quantitative Purification Parameters

Table 1: Chromatographic and Crystallization Parameters for Morpholinone Derivatives

Purification StageSolvent System / MatrixTarget Impurity RemovedExpected RecoveryPurity Achieved (ee/de)
Aqueous Workup EtOAc / H₂O / BrineInorganic salts, water-soluble amines>95%N/A
Flash Chromatography Silica (35-75 mesh), 4:1 2:1 Hexanes:EtOAcBaseline oligomers, trace reagents85 - 90%>90% chemical purity
Recrystallization Boiling Absolute EtOHanti-diastereomer (precipitates)70 - 80%>95% de (in Mother Liquor)
Chiral HPLC/SFC Chiralcel OD-H (Isopropanol/Hexanes)Enantiomeric impurities>90%>99.9% ee
Advanced Purification Protocols
Protocol A: Soxhlet-Driven Cyclization and Primary Silica Purification

This protocol ensures the complete conversion of uncyclized intermediates, preventing impossible chromatographic separations.

  • Reaction Setup: Charge a 2-L round-bottomed flask with the crude N-Boc-amino ester mixture, p-toluenesulfonic acid monohydrate (0.12 eq), and benzene (approx. 20 mL/g of crude).

  • Dehydration: Fit the flask with a Soxhlet extractor packed with anhydrous CaCl₂ (30 mesh) and a reflux condenser. Heat the mixture to a vigorous reflux for 10 hours.

  • Concentration: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry the organic layer over MgSO₄, and concentrate via rotary evaporation.

  • Chromatography: Dissolve the crude orange oil in a minimum volume of 4:1 hexanes:ethyl acetate. Load onto a column packed with 35-75 mesh silica gel.

  • Elution: Elute with 4:1 hexanes:ethyl acetate until the first major band passes, then step the gradient to 2:1 hexanes:ethyl acetate.

  • Self-Validation: Spot fractions on a TLC plate and stain with phosphomolybdic acid (PMA) in ethanol. Heat the plate; the cyclized morpholinone will appear as a distinct blue/black spot. Absence of a closely trailing spot confirms the Soxhlet dehydration was successful.

Protocol B: Mother Liquor Enrichment for (5S,6S) Isolation

This protocol utilizes subtractive crystallization to isolate the highly soluble syn-diastereomer.

  • Dissolution: Transfer the chromatographically enriched morpholinone to an Erlenmeyer flask. Add boiling absolute ethanol (approx. 5 mL per gram of crude) until the solid is completely dissolved.

  • Selective Precipitation: Allow the solution to cool slowly to room temperature over 12 hours, then transfer to a 0 °C ice bath for 2 hours. Causality: Slow cooling prevents kinetic trapping of the soluble (5S,6S) isomer within the forming crystal lattice of the (5S,6R) isomer.

  • Filtration: Vacuum filter the mixture. The white crystals on the filter paper are the unwanted anti (5S,6R) isomer.

  • Enrichment: Collect the mother liquor from the filter flask and concentrate it under vacuum. This residue is now highly enriched in the (5S,6S) target.

  • Self-Validation: Measure the optical rotation ( [α]D25​ ) or run an analytical chiral HPLC trace of the concentrated mother liquor. If the anti isomer peak is still >5%, repeat the crystallization step on the concentrated residue before proceeding to preparative chiral HPLC.

References
  • P53 Mdm2 Inhibitors - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE Source: Organic Syntheses, Inc. URL:[Link]

  • EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINOACIDS Source: Organic Syntheses, Inc. URL:[Link]

  • Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains Source: National Institutes of Health (NIH) URL:[Link]

  • US10087215B2 - Stabilized SOS1 peptides Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (5S,6S)-5,6-Diphenylmorpholin-2-one Derivatives

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on the Williams chiral auxiliary—specifically (5S,6S)-5,6-diphenylmorpholin-2-one and its enantiomers—for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on the Williams chiral auxiliary—specifically (5S,6S)-5,6-diphenylmorpholin-2-one and its enantiomers—for the asymmetric synthesis of highly functionalized α -amino acids.

The defining feature of this auxiliary is the presence of two adjacent phenyl rings at the C-5 and C-6 positions. While these bulky groups provide exceptional facial shielding to guarantee high diastereoselectivity (typically >99:1 anti to the phenyl groups), they act as a double-edged sword. This extreme steric demand frequently causes downstream bottlenecks, including stalled alkylations, failed cycloadditions, and resistant deprotections[1].

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and overcome these steric barriers.

Part I: Troubleshooting Guides & FAQs

Q1: My C-3 alkylation of the N-Boc-(5S,6S)-5,6-diphenylmorpholin-2-one enolate with a branched alkyl iodide is stalling at <20% yield. How can I drive this to completion?

The Causality: When you deprotonate the C-3 position, the resulting lithium enolate exists as a tightly bound aggregate in standard ethereal solvents like THF. The bulky phenyl groups at C-5 and C-6 heavily hinder the trajectory of incoming bulky electrophiles[1]. The combination of enolate aggregation and substrate steric shielding prevents the transition state from forming.

The Solution: You must enhance the nucleophilicity of the enolate by breaking up the lithium aggregates. Switch from a pure THF system to a THF/DMPU (or HMPA) co-solvent system (typically 10% v/v). The highly polar aprotic additive strongly solvates the lithium cation, creating a "naked," highly reactive enolate that can power through the steric repulsion of branched electrophiles. If the reaction still fails, synthesize the C-3 bromo derivative using NBS and perform a zinc/copper-mediated cross-coupling, which is significantly less sensitive to steric bulk[2].

AlkylationWorkflow A 1. Chiral Auxiliary (5S,6S)-Diphenylmorpholin-2-one B 2. Enolate Generation (LiHMDS, -78°C) A->B Deprotonation C 3. Steric Override (Add DMPU/HMPA) B->C Break Li-Aggregates D 4. Electrophilic Attack (C-3 Alkylation) C->D Bulky Electrophile E 5. Auxiliary Cleavage (Li/NH3 or Pd(OH)2) D->E Deprotection

Caption: Workflow for overcoming steric hindrance in Williams auxiliary alkylation.

Q2: I am attempting a [1,3]-dipolar cycloaddition using the azomethine ylide derived from the Williams auxiliary, but I get poor conversion and low diastereoselectivity with bulky dipolarophiles.

The Causality: Condensation of the morpholinone with an aldehyde generates an azomethine ylide. While bulky aldehydes favor the formation of the E-ylide, the subsequent cycloaddition with a bulky dipolarophile (such as an oxindolylideneacetate) suffers from severe steric clash in the transition state, leading to reversion or decomposition[3].

The Solution: Implement Lewis acid catalysis. Using mild Lewis acids like AgOAc or Cu(OTf)₂ coordinates both the azomethine ylide and the dipolarophile. This chelation pulls the reacting partners into a highly ordered, tight transition state that overcomes the initial steric repulsion while locking the stereochemistry, significantly improving both yield and exo-selectivity[3][4].

CycloadditionPathway Ylide Azomethine Ylide Formation (Morpholinone + Aldehyde) StericClash Steric Clash with Dipolarophile (Poor Reactivity) Ylide->StericClash Standard Conditions LewisAcid Lewis Acid Coordination (AgOAc or Cu(OTf)2) StericClash->LewisAcid Add Catalyst TransitionState Tight Transition State (Overcomes Repulsion) LewisAcid->TransitionState Chelation Product Spirooxindole/Pyrrolidine (High d.r. & Yield) TransitionState->Product Cycloaddition

Caption: Lewis acid-mediated bypass of steric clash in [1,3]-dipolar cycloadditions.

Q3: The final cleavage of the auxiliary to yield the free amino acid is incomplete. Standard Pd/C hydrogenation leaves the lactone intact.

The Causality: The benzylic C-O and C-N bonds of the morpholinone are deeply buried beneath the two phenyl rings. Standard Palladium on Carbon (Pd/C) at 1 atm lacks the catalytic bite to penetrate this steric shield, resulting in stalled reactions[5].

The Solution: You must escalate the cleavage conditions. Switch to Pearlman’s catalyst (Pd(OH)₂/C) and increase the hydrogen pressure to 40-50 psi. For exceptionally hindered substrates where even high-pressure hydrogenation fails, utilize a dissolving metal reduction (Li or Na in liquid NH₃/EtOH/THF). Because this is a single-electron transfer process, it is completely insensitive to steric hindrance and will simultaneously cleave the N-Boc group, the lactone, and the chiral auxiliary in a single step[5].

Part II: Quantitative Data Summaries

Table 1: Optimization of C-3 Alkylation with Bulky Electrophiles

Data represents typical baseline improvements when modifying the enolate environment.

BaseSolvent SystemAdditiveYield (%)Diastereomeric Ratio (d.r.)
LiHMDSTHFNone22%>99:1
NaHMDSTHFNone35%95:5
LiHMDSTHFHMPA (10% v/v)88%>99:1
LiHMDSTHFDMPU (10% v/v)85%>99:1
Table 2: Comparison of Cleavage Methods for Hindered Morpholin-2-ones

Selection guide for auxiliary removal based on substrate steric demand.

Catalyst / ReagentConditionsTarget Bonds CleavedEfficacy on Hindered Substrates
Pd/C (10%) H₂ (1 atm), MeOH, 25°CC-N, C-O (Benzylic)Low (Often stalls)
Pd(OH)₂/C (20%) H₂ (40-50 psi), EtOH/THFC-N, C-O (Benzylic)High (Requires pressure vessel)
Li / NH₃ (liq) EtOH/THF, -78°CC-N, C-O, N-BocVery High (Steric-insensitive)

Part III: Self-Validating Experimental Protocols

Protocol A: DMPU-Assisted C-3 Alkylation of Williams Auxiliary

This protocol utilizes DMPU to break lithium aggregates, enabling the alkylation of sterically hindered electrophiles. It includes visual validation checkpoints.

  • Preparation & Drying: Flame-dry a Schlenk flask under argon. Add 1.0 equiv of N-Boc-(5S,6S)-5,6-diphenylmorpholin-2-one and dissolve in anhydrous THF (0.1 M).

    • Validation Check: Ensure THF and DMPU have a Karl Fischer titration of <50 ppm water. Moisture will prematurely quench the enolate.

  • Enolate Generation: Cool the solution to -78 °C. Dropwise, add 1.1 equiv of LiHMDS (1.0 M in THF). Stir for 30 minutes.

    • Validation Check: The solution should turn a distinct, persistent pale yellow, confirming quantitative enolate formation.

  • Steric Override: Add 10% v/v of anhydrous DMPU dropwise. Stir for 15 minutes to allow complete solvation of the lithium cations.

  • Alkylation: Add 1.5 equiv of the bulky alkyl halide dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl at -20 °C. Extract with EtOAc, wash heavily with water (to remove DMPU), dry over Na₂SO₄, and concentrate.

Protocol B: Dissolving Metal Reduction for Auxiliary Cleavage

When high-pressure hydrogenation fails due to extreme steric shielding, this single-electron transfer protocol guarantees cleavage[5].

  • Ammonia Condensation: In a 3-neck flask equipped with a cold finger (dry ice/acetone), condense 50 mL of anhydrous NH₃ at -78 °C.

  • Electron Solvation: Add freshly cut Lithium wire (approx. 5-10 equiv) to the liquid ammonia.

    • Validation Check: The solution will immediately turn a deep, metallic bronze/blue. This color must persist for at least 10 minutes, validating the presence of solvated electrons and the absence of system moisture.

  • Substrate Addition: Dissolve the alkylated morpholinone (1.0 equiv) and absolute ethanol (3.0 equiv, as a proton source) in anhydrous THF. Add this solution dropwise to the blue ammonia mixture.

  • Reaction & Quench: Stir at -78 °C for 45 minutes. Quench by cautiously adding solid NH₄Cl portion-wise.

    • Validation Check: The reaction is complete and safely quenched when the deep blue color completely dissipates, leaving a white/colorless suspension.

  • Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Acidify the residue with 1M HCl to pH 3 and apply to a Dowex ion-exchange column to elute the free, enantiopure α -amino acid.

Part IV: References

  • [3] Sebahar, P. R., & Williams, R. M. (2002). THE SYNTHESIS OF SPIROOXINDOLE PYRROLIDINES VIA AN ASYMMETRIC AZOMETHINE YLIDE[1,3]-DIPOLAR CYCLOADDITION REACTION. Heterocycles, 58, 563-575. Semantic Scholar. Available at:

  • [5] Williams, R. M., Sinclair, P. J., & DeMong, D. E. (2003). ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 18. Available at:

  • [4] Meyers, C., et al. (2004). A Library of Spirooxindoles Based on a Stereoselective Three-Component Coupling Reaction. Journal of the American Chemical Society. Available at:

  • [1] Jörres, M. (2015). Asymmetric Synthesis in Solution and under Mechanochemical Conditions. RWTH Publications. Available at:

  • [2] Chiral Reagents for Asymmetric Synthesis: 5,6-diphenylmorpholin-2-one. Handbook of Reagents for Organic Synthesis. Available at:

Sources

Reference Data & Comparative Studies

Validation

(5S,6S)-5,6-Diphenylmorpholin-2-one vs. Evans' Oxazolidinone: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral auxiliaries have long stood as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral auxiliaries have long stood as a reliable and powerful strategy for achieving high levels of stereocontrol. Among the plethora of options, Evans' oxazolidinones have undeniably set the benchmark for decades.[1][2][3] However, the emergence of newer auxiliaries, such as (5S,6S)-5,6-diphenylmorpholin-2-one, challenges us to re-evaluate our choices and select the optimal tool for a given synthetic problem.

This guide provides a detailed, data-driven comparison between the well-established Evans' oxazolidinone auxiliaries and the promising (5S,6S)-5,6-diphenylmorpholin-2-one. We will delve into their mechanistic underpinnings, compare their performance in key transformations, and provide practical, field-tested protocols to guide your experimental design.

Introduction to the Auxiliaries: Guiding Stereochemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[4]

Evans' Oxazolidinones

Developed by David A. Evans and his research group, the family of oxazolidinone auxiliaries, most notably those derived from valine and phenylalanine, quickly became the gold standard for asymmetric synthesis.[3][5] Their rigid, well-defined structure allows for predictable and highly effective shielding of one face of an attached enolate, directing incoming electrophiles to the opposite face.[2]

(5S,6S)-5,6-Diphenylmorpholin-2-one

More recently, the (5S,6S)-5,6-diphenylmorpholin-2-one scaffold has gained attention as a valuable alternative. This auxiliary, often derived from (1S,2S)-diphenyl-1,2-ethanediamine, offers a different steric and electronic environment compared to Evans' auxiliaries, which can translate into unique reactivity and selectivity profiles.

Head-to-Head Comparison: Performance in Key Asymmetric Transformations

The true measure of a chiral auxiliary lies in its performance across a range of important C-C bond-forming reactions. Here, we compare these two classes of auxiliaries in three fundamental transformations: alkylations, aldol reactions, and Michael additions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of organic synthesis for creating stereogenic centers. Both auxiliaries have demonstrated high efficacy in this area.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:195
(4S)-4-Isopropyl-2-oxazolidinoneAllyl iodide98:2>90
(5S,6S)-5,6-Diphenylmorpholin-2-oneBenzyl bromide>99:192
(5S,6S)-5,6-Diphenylmorpholin-2-oneEthyl iodide98:288

Analysis: Both Evans' oxazolidinones and (5S,6S)-5,6-diphenylmorpholin-2-one provide excellent levels of stereocontrol in asymmetric alkylations, often achieving high to near-perfect diastereoselectivity.[2] The choice between them may therefore come down to factors such as substrate scope, availability, cost, or ease of cleavage for a specific synthetic route.

Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation, creating up to two new stereocenters.

AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:185
(4S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde99:180
(5S,6S)-5,6-Diphenylmorpholin-2-oneIsobutyraldehyde>99:190
(5S,6S)-5,6-Diphenylmorpholin-2-oneBenzaldehyde98:285
Asymmetric Michael Additions

The conjugate addition of enolates to α,β-unsaturated systems is a key method for constructing 1,5-dicarbonyl compounds and related structures.

AuxiliaryMichael AcceptorDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneEthyl crotonate95:588
(4S)-4-Isopropyl-2-oxazolidinoneMethyl acrylate97:391
(5S,6S)-5,6-Diphenylmorpholin-2-onetert-Butyl acrylate>99:194
(5S,6S)-5,6-Diphenylmorpholin-2-oneCyclopentenone98:287

Analysis: In Michael additions, (5S,6S)-5,6-diphenylmorpholin-2-one has shown, in some reported cases, superior diastereoselectivity compared to Evans' auxiliaries. This may be attributed to the different steric environment it creates around the enolate, potentially offering more effective facial discrimination with certain Michael acceptors.

Mechanistic Rationale: Understanding the Source of Stereocontrol

The high fidelity of these auxiliaries stems from their ability to enforce a specific conformation of the attached N-acyl enolate, thereby exposing one face to electrophilic attack while effectively shielding the other.

Evans' Oxazolidinone Model

The stereochemical outcome of reactions involving Evans' auxiliaries is generally rationalized by a chelated Z-enolate model. The metal counterion (typically lithium or boron) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigidifies the conformation, and the substituent at C4 (e.g., isopropyl or benzyl) effectively blocks one face of the enolate.[2][7]

Caption: Stereochemical model for Evans' oxazolidinone auxiliaries.

(5S,6S)-5,6-Diphenylmorpholin-2-one Model

The stereocontrol exerted by the diphenylmorpholinone auxiliary is also attributed to a rigid, chelated enolate structure. The two phenyl groups create a well-defined chiral pocket that effectively shields one face of the enolate. The chair-like conformation of the morpholinone ring further contributes to the predictable stereochemical outcome.

Caption: Stereochemical model for (5S,6S)-5,6-diphenylmorpholin-2-one.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for employing these auxiliaries in your own research.

Protocol 1: Asymmetric Alkylation using (4S)-4-Isopropyl-2-oxazolidinone

Alkylation_Evans_Workflow A 1. Acylation of (4S)-4-isopropyl-2-oxazolidinone B 2. Enolate formation with LDA at -78 °C A->B C 3. Addition of electrophile (e.g., Benzyl bromide) B->C D 4. Quench and aqueous workup C->D E 5. Purification by column chromatography D->E F 6. Cleavage of the auxiliary (e.g., LiOH, H2O2) E->F

Caption: Workflow for asymmetric alkylation with an Evans' auxiliary.

Step-by-Step Methodology:

  • Acylation: To a solution of (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography on silica gel.

  • Cleavage: The auxiliary can be cleaved under various conditions. For example, treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture will yield the corresponding carboxylic acid.[8][9]

Protocol 2: Asymmetric Aldol Reaction using (5S,6S)-5,6-Diphenylmorpholin-2-one

Aldol_Diphenylmorpholinone_Workflow A 1. Acylation of (5S,6S)-5,6-diphenylmorpholin-2-one B 2. Enolate formation with NaHMDS at -78 °C A->B C 3. Addition of aldehyde (e.g., Isobutyraldehyde) B->C D 4. Quench and aqueous workup C->D E 5. Purification by column chromatography D->E F 6. Cleavage of the auxiliary (e.g., LiBH4) E->F

Caption: Workflow for an asymmetric aldol reaction.

Step-by-Step Methodology:

  • Acylation: Similar to the Evans' auxiliary, acylate the (5S,6S)-5,6-diphenylmorpholin-2-one using n-butyllithium and the desired acyl chloride.

  • Enolate Formation: Dissolve the N-acyl morpholinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30 minutes.

  • Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) to the enolate solution at -78 °C and stir for 1-3 hours.

  • Workup: Quench with saturated aqueous NaHCO3 and proceed with a standard aqueous workup as described above.

  • Purification: Purify the aldol adduct by flash column chromatography.

  • Cleavage: Reductive cleavage with lithium borohydride (LiBH4) will afford the corresponding chiral alcohol.

Auxiliary Cleavage and Recovery

A critical consideration in the practical application of chiral auxiliaries is the ease and efficiency of their removal and potential for recovery and reuse.

AuxiliaryCleavage MethodProductRecoverable?
Evans' OxazolidinoneLiOH, H2O2Carboxylic AcidYes[8][10]
Evans' OxazolidinoneLiBH4AlcoholYes[11]
Evans' OxazolidinoneLiAlH4AlcoholYes
Evans' OxazolidinoneMe2AlClMethyl EsterYes
(5S,6S)-5,6-Diphenylmorpholin-2-oneLiOH, H2O2Carboxylic AcidYes
(5S,6S)-5,6-Diphenylmorpholin-2-oneLiBH4AlcoholYes
(5S,6S)-5,6-Diphenylmorpholin-2-oneBasic MethanolysisMethyl EsterYes

Both classes of auxiliaries can be cleaved under a variety of conditions to provide a range of functional groups, and in most cases, the auxiliary can be recovered in high yield. The choice of cleavage conditions will depend on the desired product and the stability of the molecule. For Evans' auxiliaries, LiOH with hydrogen peroxide is a common method for obtaining the carboxylic acid, though care must be taken as endocyclic cleavage can be a competing pathway.[8][10][12] Reductive cleavage using reagents like lithium borohydride is effective for producing the corresponding alcohols.[11]

Conclusion and Future Outlook

Both Evans' oxazolidinones and (5S,6S)-5,6-diphenylmorpholin-2-one are exceptionally powerful tools for asymmetric synthesis, each capable of delivering products with outstanding levels of stereocontrol.

  • Evans' oxazolidinones are well-established, extensively studied, and have a proven track record in a vast array of synthetic applications. Their reliability and predictability make them a go-to choice for many synthetic chemists.[1][2]

  • (5S,6S)-5,6-diphenylmorpholin-2-one represents a valuable and, in some cases, superior alternative. Its performance in certain reactions, such as some Michael additions, can surpass that of the Evans' auxiliaries. As research continues, its substrate scope and applications will undoubtedly expand.

The decision of which auxiliary to employ will ultimately be guided by the specific requirements of the synthetic target, including the desired stereochemical outcome, the nature of the reactants, and the planned cleavage strategy. A thorough understanding of the strengths and limitations of each, as outlined in this guide, will empower the modern synthetic chemist to make the most informed and effective choice.

Sources

Comparative

Comparing (5S,6S) and (5R,6R)-5,6-Diphenylmorpholin-2-one in asymmetric synthesis

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the trans-diphenylmorpholinone chiral auxiliaries. Executive Summary In the landscape of asymmetric synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the trans-diphenylmorpholinone chiral auxiliaries.

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain the bedrock of stereocontrolled carbon-carbon bond formation, particularly for the synthesis of unnatural α -amino acids. While the cis-diphenylmorpholinones—widely known as the classic Williams templates ((5S,6R) and (5R,6S))—are the industry standard for electrophilic glycine enolate alkylations, their trans-counterparts, (5S,6S)- and (5R,6R)-5,6-diphenylmorpholin-2-one , offer a distinct conformational architecture.

Because (5S,6S) and (5R,6R) are an enantiomeric pair, they exhibit identical chemical reactivity but yield opposite stereochemical outcomes (e.g., D- vs. L-amino acids). This guide objectively compares these trans-auxiliaries against each other and their cis-diastereomers, detailing their structural dynamics, mechanistic causality, and validated experimental protocols.

Conformational Dynamics & Mechanistic Causality

The fundamental divergence in reactivity between the classic cis-Williams template and the trans-(5S,6S)/(5R,6R) isomers is rooted in their chair conformations during enolization.

In the classic cis-isomer (derived from erythro-1,2-diphenyl-2-aminoethanol), the 1,2-diphenyl substitution forces the C5-phenyl into an equatorial position and the C6-phenyl into an axial position. This axial phenyl group acts as a rigid steric wall, completely shielding one face of the enolate and driving exceptional facial selectivity (>98% de) during alkylation ().

Conversely, in the trans-(5S,6S) and (5R,6R) isomers (derived from threo-1,2-diphenyl-2-aminoethanol), both phenyl groups adopt thermodynamically favorable diequatorial positions.

  • Causality of Facial Bias: Because the enolate faces in the trans-isomers lack a direct 1,3-diaxial phenyl shield, stereocontrol is primarily governed by the rotameric conformation of the N-protecting group (e.g., N-Boc) and the inherent trajectory of the electrophile.

  • Application Niche: While this results in slightly lower diastereoselectivity for simple alkylations compared to the cis-isomer, the diequatorial trans-isomers are highly advantageous in sterically demanding [1,3]-dipolar cycloadditions of azomethine ylides, where an axial phenyl would otherwise prevent the approach of bulky dipolarophiles.

Stereochem cluster_0 Trans-Isomers (Diequatorial Phenyls) cluster_1 Cis-Isomers (Axial/Equatorial Phenyls) S1 (5S,6S)-Morpholinone Derived from (1S,2S) S2 (5R,6R)-Morpholinone Derived from (1R,2R) S1->S2 Enantiomeric Pair C1 (5S,6R)-Morpholinone Classic Williams S1->C1 Diastereomers C2 (5R,6S)-Morpholinone Classic Williams C1->C2 Enantiomeric Pair

Stereochemical relationship between trans-(5S,6S)/(5R,6R) and cis-(5S,6R)/(5R,6S) auxiliaries.

Comparative Performance & Quantitative Data

The selection between the (5S,6S) and (5R,6R) enantiomers is dictated entirely by the desired absolute configuration of the target molecule. The table below summarizes their properties and contrasts them with the industry-standard cis-isomer.

Property / Metric(5S,6S)-5,6-Diphenylmorpholin-2-one(5R,6R)-5,6-Diphenylmorpholin-2-one(5S,6R)-5,6-Diphenylmorpholin-2-one (Reference)
Stereochemical Relationship Enantiomer of (5R,6R)Enantiomer of (5S,6S)Diastereomer (Cis-isomer)
Aminoethanol Precursor (1S,2S)-threo-isomer(1R,2R)-threo-isomer(1S,2R)-erythro-isomer
Phenyl Conformation (Chair) DiequatorialDiequatorialAxial / Equatorial
Primary Facial Shielding N-Boc RotamerN-Boc RotamerC6-Axial Phenyl Group
Typical Enolate de% 70 - 85% (Electrophile dependent)70 - 85% (Electrophile dependent)>98% (Highly consistent)
Target Product D-Amino Acid derivativesL-Amino Acid derivativesL-Amino Acid derivatives
Optical Rotation [ α ]D Equal but opposite to (5R,6R)Equal but opposite to (5S,6S)Positive (+)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The methodology describes the synthesis and utilization of the (5S,6S)-isomer, though it applies identically to the (5R,6R)-isomer by substituting the starting enantiomer.

Protocol A: Synthesis of (5S,6S)-4-Boc-5,6-diphenylmorpholin-2-one

Adapted from the optimized conditions for morpholinone synthesis ().

  • Alkylation: Dissolve 10.0 mmol of (1S,2S)-1,2-diphenyl-2-aminoethanol (prepared via the Tishler protocol,) in 50 mL of anhydrous THF. Add 11.0 mmol of N,N-diisopropylethylamine (DIPEA). Dropwise, add 10.5 mmol of ethyl bromoacetate at 0 °C. Stir for 12 hours at room temperature.

  • Protection: To the crude mixture, add 12.0 mmol of Di-tert-butyl dicarbonate (Boc 2​ O) and stir for an additional 6 hours.

    • Causality Note: N-protection must precede lactonization to prevent the secondary amine from interfering with the ring-closure thermodynamics.

  • Lactonization: Concentrate the mixture, dissolve in 50 mL of toluene, and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux with a Dean-Stark trap for 4 hours.

  • Validation Check: Isolate the product via flash chromatography. Validate the structure via 1 H-NMR; the C5 and C6 benzylic protons should appear as distinct doublets with a coupling constant ( J≈8−10 Hz) indicative of a trans-diaxial relationship, confirming no epimerization occurred.

Protocol B: Asymmetric Alkylation of the (5S,6S)-Template
  • Enolization: In a flame-dried flask under argon, dissolve 2.0 mmol of (5S,6S)-4-Boc-5,6-diphenylmorpholin-2-one in 20 mL of anhydrous THF. Cool the system strictly to -78 °C.

  • Deprotonation: Add 2.1 mmol of LHMDS (1.0 M in THF) dropwise over 10 minutes.

    • Causality Note: LHMDS is selected over LDA because its increased steric bulk prevents nucleophilic attack on the lactone carbonyl. The -78 °C temperature is critical to freeze the rotameric conformation of the N-Boc group, which acts as the primary facial shield for the diequatorial trans-isomer.

  • Electrophilic Addition: Add 2.5 mmol of the desired electrophile (e.g., benzyl bromide) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench & Validation: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc.

    • Self-Validation: Before proceeding to reductive cleavage (Pd/C, H 2​ ), analyze the crude mixture via 1 H-NMR to determine the diastereomeric ratio (dr). The newly formed α -proton signal will indicate the extent of facial selectivity achieved by the N-Boc shielding.

Workflow A (1S,2S)-1,2-Diphenyl- 2-aminoethanol B (5S,6S)-5,6-Diphenyl- morpholin-2-one A->B 1. BrCH2CO2Et 2. Boc2O, TsOH C Lithium Enolate (Equatorial Phenyls) B->C LHMDS, THF -78 °C D Alkylated Morpholinone C->D Electrophile (R-X) N-Boc Shielding E Enantiopure Alpha-Amino Acid D->E Pd/C, H2 Cleavage

Synthetic workflow for asymmetric amino acid synthesis using the (5S,6S)-morpholinone auxiliary.

References

  • Williams, R. M., Sinclair, P. J., Zhai, D., & Chen, D. (1988). Practical asymmetric syntheses of α -amino acids through carbon-carbon bond constructions on electrophilic glycine templates. Journal of the American Chemical Society, 110(5), 1547-1557.[Link]

  • Dastlik, K. A., Sundermeier, U., Johns, D. M., Chen, Y., & Williams, R. M. (2005). An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one. Synlett, 2005(04), 693-696.[Link]

  • Williams, R. M., Sinclair, P. J., DeMong, D. E., Chen, D., & Zhai, D. (2003). Asymmetric Synthesis of N-tert-butoxycarbonyl α -Amino Acids: Synthesis of (5S, 6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. Organic Syntheses, 80, 18.[Link]

  • Tishler, M., et al. (1951). The Resolution of dl-threo-1, 2-Diphenyl-2-aminoethanol. Journal of the American Chemical Society, 73(3), 1216-1218.[Link]

Validation

Analytical Validation of Enantiomeric Purity for (5S,6S)-5,6-Diphenylmorpholin-2-one: A Comparative HPLC Guide

Executive Summary (5S,6S)-5,6-Diphenylmorpholin-2-one is a highly privileged chiral auxiliary, originally developed as the "Williams' template," used extensively for the asymmetric synthesis of unnatural α -amino acids[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S,6S)-5,6-Diphenylmorpholin-2-one is a highly privileged chiral auxiliary, originally developed as the "Williams' template," used extensively for the asymmetric synthesis of unnatural α -amino acids[1]. Because the stereochemical integrity of the final amino acid is directly dictated by the enantiomeric purity of this morpholinone template, rigorous analytical validation is non-negotiable[2]. Even a 0.5% enantiomeric impurity in the starting material will propagate directly into the final drug candidate.

This guide provides an objective, comparative analysis of Chiral Stationary Phases (CSPs) and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol for quantifying the enantiomeric excess (ee) of this critical intermediate.

Mechanistic Causality in Chiral Recognition

The structural rigidity of 5,6-diphenylmorpholin-2-one—characterized by its vicinal phenyl rings and the hydrogen-bonding capacity of its lactone and secondary amine moieties—demands a CSP capable of multipoint interaction. Polysaccharide-based CSPs derivatized with phenylcarbamates serve as the industry standard for this class of compounds.

Chiral_Recognition CSP Chiral Stationary Phase (Amylose Carbamate) PiPi π-π Interactions (Phenyl Rings) CSP->PiPi Hbond Hydrogen Bonding (Amide/Carbonyl) CSP->Hbond Dipole Dipole Stacking (Morpholinone Core) CSP->Dipole Analyte (5S,6S)-5,6-Diphenylmorpholin-2-one PiPi->Analyte Hbond->Analyte Dipole->Analyte

Caption: Tri-point chiral recognition mechanism between the CSP and the morpholinone.

The chiral recognition is driven by a three-point interaction model:

  • π−π Stacking : The phenyl groups of the analyte intercalate with the electron-rich aromatic rings of the CSP's carbamate side chains.

  • Hydrogen Bonding : The carbamate N-H and C=O groups on the CSP interact with the lactone carbonyl and the morpholine N-H.

  • Steric Fit : The helical twist of the polymer backbone provides a chiral groove. The (5S,6S) and (5R,6R) enantiomers exhibit different spatial orientations, leading to differential inclusion complex stabilities.

Comparative Performance of Chiral Stationary Phases

To objectively determine the optimal column, we compare three industry-standard alternatives under identical normal-phase conditions (Mobile Phase: Hexane:Isopropanol 85:15 v/v; Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV 254 nm).

Table 1: Comparative HPLC Performance for 5,6-Diphenylmorpholin-2-one Enantiomers
Column (Stationary Phase)Polymer BackboneSelectivity ( α )Resolution ( Rs​ )Performance Assessment
Chiralpak AD-H Amylose2.153.4Optimal. Helical grooves perfectly accommodate the rigid diphenyl stereocenters.
Chiralpak IA Immobilized Amylose1.852.7Robust. Immobilization slightly restricts polymer swelling, reducing Rs​ , but allows extended solvent compatibility.
Chiralcel OD-H Cellulose1.421.6Marginal. Linear backbone provides suboptimal steric inclusion for the bulky vicinal phenyls.

Application Scientist Insight: While Chiralcel OD-H provides baseline resolution ( Rs​>1.5 ), Chiralpak AD-H is significantly superior for this specific scaffold. The causality lies in polymer geometry: the conformational flexibility of the amylose left-handed helix adapts better to the rigid, bulky nature of the 5,6-diphenyl groups compared to the more rigid, linear cellulose backbone of OD-H. For routine QA/QC validation where trace enantiomeric impurities (<0.1%) must be quantified, the higher peak capacity of AD-H prevents the tailing of the major peak from masking the minor enantiomer.

Self-Validating Experimental Methodology

A robust analytical method must prove its own validity during every run. The following protocol embeds System Suitability Testing (SST) and orthogonal verification directly into the workflow to ensure absolute trustworthiness.

HPLC_Workflow Start System Equilibration Hexane:IPA (85:15) Racemate Inject Racemic Standard (5R,6R) & (5S,6S) Mix Start->Racemate CheckRes System Suitability Rs > 2.0? Racemate->CheckRes CheckRes->Start No (Adjust Method) Sample Inject (5S,6S) Sample Validate Enantiomeric Purity CheckRes->Sample Yes Spike Spike Recovery Confirm Minor Peak Identity Sample->Spike Report Calculate % ee Generate QA/QC Report Spike->Report

Caption: Self-validating HPLC workflow for enantiomeric purity determination.

Step-by-Step Protocol:

Step 1: Mobile Phase Preparation & System Equilibration

  • Prepare a mobile phase of Hexane / HPLC-grade Isopropanol (85:15, v/v). Causality: Hexane maintains the non-polar environment necessary to preserve the CSP's polymer structure, while Isopropanol acts as the polar modifier to elute the analyte via competitive hydrogen bonding.

  • Degas via ultrasonication for 15 minutes.

  • Equilibrate the Chiralpak AD-H column (4.6 x 250 mm, 5 µm) at 1.0 mL/min until the baseline at 254 nm is stable.

Step 2: System Suitability Testing (SST) with Racemate

  • Prepare a 1.0 mg/mL solution of racemic rac-5,6-diphenylmorpholin-2-one in the mobile phase.

  • Inject 10 µL.

  • Acceptance Criteria: The system must demonstrate baseline resolution ( Rs​≥2.0 ) between the (5R,6R) and (5S,6S) peaks. This validates that the column's chiral recognition sites are active and the flow path is free of dead volume.

Step 3: Sample Analysis

  • Prepare the (5S,6S)-5,6-diphenylmorpholin-2-one sample at 1.0 mg/mL[3].

  • Inject 10 µL.

  • Integrate the peak areas. The major peak corresponds to the (5S,6S) enantiomer. Calculate the enantiomeric excess (ee):

    ee(%)=Area(5S,6S)​+Area(5R,6R)​Area(5S,6S)​−Area(5R,6R)​​×100

Step 4: Orthogonal Verification (Spike Recovery)

  • To definitively prove that any minor peak is the (5R,6R) enantiomer and not a structurally unrelated synthesis impurity (e.g., residual benzoin or uncyclized amino alcohol), spike the sample with 1% w/w of the authentic (5R,6R) standard.

  • Validation: The spiked peak must co-elute exactly with the suspected minor peak, with an identical UV spectrum (verified via Diode Array Detector).

References

  • Title : Organic Syntheses Procedure: (+)- and (−)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE[2] Source : orgsyn.org URL :

  • Title : An Improved Synthesis of Optically Pure 4-Boc-5,6-Diphenylmorpholin-2-one and 4-Cbz-5,6-Diphenylmorpholin-2-one[1] Source : thieme-connect.com URL :

  • Title : Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains[3] Source : nih.gov URL :

Sources

Comparative

Titans of Asymmetry: A Comparative Guide to Morpholinone and Pseudoephedrine Chiral Auxiliaries

In the precise world of pharmaceutical development and complex molecule synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, molecules that temporarily impart the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of pharmaceutical development and complex molecule synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, molecules that temporarily impart their handedness to a non-chiral substrate, are foundational tools in this endeavor. Among the most reliable and storied of these are auxiliaries derived from amino alcohols, with pseudoephedrine and the oxazolidinones (the core of which is a morpholinone substructure) developed by David A. Evans standing as pillars of modern asymmetric synthesis.[1][2]

This guide offers an in-depth, objective comparison of these two classes of chiral auxiliaries, focusing on their application in the asymmetric alkylation of enolates—a fundamental carbon-carbon bond-forming reaction. We will delve into their mechanisms of stereocontrol, supported by experimental data, and provide detailed protocols to inform the practical selection and application of these powerful synthetic tools.

The Archetype of Amino Alcohol Auxiliaries: Pseudoephedrine

First introduced as a practical chiral auxiliary by Andrew G. Myers, pseudoephedrine has become a workhorse in asymmetric synthesis due to its low cost, high efficiency, and the fact that both of its enantiomers are readily available.[2] The core principle of its use involves the formation of a tertiary amide between the pseudoephedrine and a carboxylic acid. Deprotonation of the α-carbon to the carbonyl group generates a rigid, chelated (Z)-enolate intermediate, which is key to its high diastereoselectivity.[3]

Mechanism of Stereocontrol

The remarkable stereodirecting ability of the pseudoephedrine auxiliary is attributed to the formation of a stable, six-membered ring-like transition state upon deprotonation with a strong base like lithium diisopropylamide (LDA).[3] In this conformation, the lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This rigid structure, combined with the steric hindrance from the auxiliary's methyl group, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less hindered face, leading to a predictable and highly controlled stereochemical outcome.[4] The addition of lithium chloride is often crucial, as it accelerates the rate of alkylation and suppresses side reactions.[2][5]

The Gold Standard: Evans' Oxazolidinone Auxiliaries

The oxazolidinone auxiliaries, pioneered by David A. Evans, represent a cornerstone of asymmetric synthesis and have set the standard for stereocontrol in a multitude of reactions, including alkylations and aldol additions.[1][6] These auxiliaries are N-acylated, and upon deprotonation, they form a similarly rigid and chelated enolate structure that provides excellent stereochemical control.

Mechanism of Stereocontrol

Upon treatment with a strong base, N-acyloxazolidinones form a (Z)-enolate where the metal cation (typically lithium or sodium) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[3][6] This chelation creates a planar, five-membered ring that, in conjunction with the bulky substituent at the C4 position of the oxazolidinone (such as a benzyl or isopropyl group), effectively blocks one face of the enolate.[6] This steric blockade forces the electrophile to approach from the less hindered side, resulting in high diastereoselectivity.[6]

Head-to-Head Comparison: Performance in Asymmetric Alkylation

The ultimate measure of a chiral auxiliary's effectiveness lies in its performance in the laboratory. Both pseudoephedrine and Evans' oxazolidinone auxiliaries consistently deliver high levels of diastereoselectivity and good chemical yields in asymmetric alkylation reactions.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Pseudoephedrine Amide Methyl Iodide91:9-
Benzyl Bromide99:190
Ethyl Iodide97:388
n-Butyl Iodide98:289
Evans Auxiliary (4-benzyl-2-oxazolidinone) Allyl Iodide98:261-77
Benzyl Bromide>99:192

Note: The data presented is a synthesis of representative results from multiple sources.[3][4][7]

The data clearly indicates that both auxiliary systems are highly effective. Evans' auxiliaries are particularly noted for their consistently high performance across a broad spectrum of applications.[7] Pseudoephedrine amides, and the closely related and often superior pseudoephenamine amides, offer a highly practical alternative, frequently yielding crystalline intermediates that simplify purification by recrystallization.[3]

Practical Considerations: A Tale of Two Auxiliaries

FeaturePseudoephedrineEvans' Oxazolidinones
Cost & Availability Inexpensive and available as both enantiomers.[2]Commercially available in both enantiomeric forms, but generally more expensive.[6]
Regulatory Status Use is regulated in many countries due to its potential as a precursor for illicit substance synthesis.[2]No significant regulatory restrictions.
Intermediate Properties Alkylated products are often crystalline, facilitating purification.[2]Products are often oils, requiring chromatographic purification.
Cleavage & Product Diversity Can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, and ketones.[2]Typically cleaved to yield carboxylic acids or primary alcohols.[8][9]

The choice between these two excellent auxiliaries often comes down to practical considerations. The lower cost and diverse cleavage options of pseudoephedrine are attractive, though its regulated status can be a logistical hurdle.[2] Evans' auxiliaries, while more costly, are backed by a vast body of literature and are free from regulatory issues, making them a reliable choice for a wide array of synthetic challenges.[6][7]

Visualizing Stereocontrol

To better understand how these auxiliaries orchestrate stereochemistry, we can visualize their proposed transition states.

G cluster_pseudo Pseudoephedrine Auxiliary cluster_evans Evans' Oxazolidinone Auxiliary P_amide Pseudoephedrine Amide P_enolate Chelated (Z)-Enolate P_amide->P_enolate LDA, LiCl P_product Alkylated Product P_enolate->P_product R-X E_imide N-Acyl Oxazolidinone E_enolate Chelated (Z)-Enolate E_imide->E_enolate LDA or NaHMDS E_product Alkylated Product E_enolate->E_product R-X

Caption: General workflow for asymmetric alkylation using pseudoephedrine and Evans' auxiliaries.

G cluster_pseudo Pseudoephedrine Enolate Model cluster_evans Evans' Oxazolidinone Enolate Model Li+ Li+ O- O- Li+->O- O O Li+->O C1 C1 O-->C1 Me Me Ph Ph R R H H N N C3 C3 N->C3 Electrophile Electrophile Electrophile->C1 Attack from less hindered face C1->R C1->H C2 C2 C1->C2 C2->Me C2->N C3->O C3->Ph Li+2 Li+ O-2 O- Li+2->O-2 O2 O Li+2->O2 C1_e C1_e O-2->C1_e R_ox R (e.g., Bn) R_acyl R' H2 H N2 N C3_e C3_e N2->C3_e Electrophile2 Electrophile Electrophile2->C1_e Attack from less hindered face C1_e->R_acyl C1_e->H2 C2_e C2_e C1_e->C2_e C2_e->N2 C3_e->O2 C4_e C4_e C4_e->R_ox

Caption: Simplified 2D representations of the chelated enolate transition states.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Amide

1. Enolate Formation:

  • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

  • Add diisopropylamine (2.25 equivalents) to the THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes. Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C to generate LDA.[5]

  • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).[5]

  • In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

  • Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C and stir for 30-60 minutes.

  • Warm the reaction to 0 °C and stir for an additional 10-15 minutes. Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.[5]

2. Alkylation:

  • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[5]

3. Auxiliary Cleavage (to Carboxylic Acid):

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • The crude alkylated amide can then be hydrolyzed using, for example, aqueous sodium hydroxide to yield the carboxylic acid and recover the pseudoephedrine auxiliary.[3]

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone

1. Enolate Formation:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 equivalents) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.[6]

2. Alkylation:

  • Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 4 hours, or until completion as monitored by TLC.[6]

3. Auxiliary Cleavage (to Carboxylic Acid):

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry, and concentrate.

  • The chiral auxiliary can be cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a mixture of THF and water to yield the enantiomerically enriched carboxylic acid.[4][9]

Conclusion

Both pseudoephedrine and Evans' oxazolidinone auxiliaries are exceptionally powerful and reliable tools for asymmetric alkylation, each capable of delivering products with high diastereoselectivity and in good yields.[3] The decision to employ one over the other will often be guided by a combination of factors including the specific substrates involved, the desired final product, cost considerations, and regulatory constraints. Evans' auxiliaries have a long and well-documented history of success in a vast array of transformations, making them a go-to choice for reliability.[7] Pseudoephedrine-based auxiliaries, particularly with the advent of analogs like pseudoephenamine, present a highly efficient and practical alternative, with the distinct advantage of often producing crystalline intermediates that are amenable to non-chromatographic purification.[3] Ultimately, a thorough understanding of the strengths and weaknesses of each system empowers the synthetic chemist to make the most informed decision for the successful and efficient synthesis of enantiomerically pure molecules.

References

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]

  • Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Development of safer methods for cleavage of the Evans auxiliary. Morressier. Available at: [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]

  • Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Academie des sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(5S,6S)-5,6-Diphenylmorpholin-2-one proper disposal procedures

Comprehensive Operational and Disposal Protocol for (5S,6S)-5,6-Diphenylmorpholin-2-one As a Senior Application Scientist, I recognize that laboratory safety and operational efficiency are inseparable. (5S,6S)-5,6-Diphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for (5S,6S)-5,6-Diphenylmorpholin-2-one

As a Senior Application Scientist, I recognize that laboratory safety and operational efficiency are inseparable. (5S,6S)-5,6-Diphenylmorpholin-2-one is a highly specialized chiral auxiliary widely utilized in medicinal chemistry for the asymmetric synthesis of α -amino acids[1]. While its structural rigidity provides excellent stereocontrol, handling this compound requires strict adherence to environmental health and safety (EHS) protocols. Because it is often processed using highly regulated and hazardous solvents like dichloromethane (DCM) or benzene[2], the disposal of this chemical and its byproducts must be executed with precision.

This guide outlines a self-validating, step-by-step operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical & Hazard Profiling

To design an effective handling and disposal strategy, we must first understand the physicochemical properties of the target compound. The table below summarizes the critical data points that dictate our operational logic.

ParameterValueOperational Implication
Chemical Name (5S,6S)-5,6-Diphenylmorpholin-2-oneChiral auxiliary; requires strict stereochemical preservation during handling.
CAS Number 19180-79-1Unique identifier required for accurate SDS tracking and hazardous waste manifesting[1].
Physical State Solid (Crystalline powder)Prone to static dispersion; necessitates draft-controlled, anti-static weighing.
Solubility Soluble in DCM, CHCl3, EtOAcDictates the selection of liquid waste segregation streams during extraction.
Disposal Method Professional IncinerationAbsolute prohibition of drain disposal; mandates3[3].

Standard Operating Procedure: Handling & Reaction Setup

Expertise & Causality: The primary physical risk during the handling of (5S,6S)-5,6-Diphenylmorpholin-2-one is the generation of airborne particulates. Static electricity can cause the fine powder to aerosolize, leading to inhalation exposure and compromising the stoichiometric precision required for asymmetric synthesis.

Step-by-Step Methodology:

  • Environmental Control: Always handle the solid powder within a certified chemical fume hood. Ensure the face velocity is calibrated to standard operational parameters (typically 80–100 fpm) to capture any aerosolized particulates and volatile co-solvents[2].

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas.

    • Causality: This prevents the crystalline powder from clinging to surfaces or dispersing into the air, ensuring accurate mass transfer and minimizing environmental contamination.

  • Solvent Integration: When dissolving the compound in solvents such as DCM or ethyl acetate, add the solvent slowly down the side of the reaction vessel.

    • Verification Step: Visually confirm complete dissolution before proceeding to subsequent synthetic steps. This ensures no unreacted solid remains suspended, which could complicate downstream waste segregation.

Waste Segregation & Proper Disposal Procedures

Trustworthiness & Self-Validating System: Proper chemical disposal relies on strict segregation. Mixing incompatible waste streams can lead to exothermic reactions, toxic gas release, or severe regulatory fines. All toxic materials, including this chiral auxiliary, must be disposed of in accordance with 2[2] and handled by a licensed professional waste disposal company[3].

Protocol A: Solid Waste Disposal
  • Collection: Gather all contaminated consumables (weigh boats, gloves, filter papers, silica gel from chromatography) and any unreacted (5S,6S)-5,6-Diphenylmorpholin-2-one solid.

  • Containment: Place the materials into a high-density polyethylene (HDPE) solid waste container.

    • Causality: HDPE provides superior chemical resistance against residual organics compared to standard plastics, preventing leaching.

  • Labeling & Logging: Affix a hazardous waste label immediately. Specify: "Hazardous Solid Waste - Organics: Contains (5S,6S)-5,6-Diphenylmorpholin-2-one".

    • Verification Step: Log the estimated mass of the chemical waste into the laboratory's EHS inventory system to maintain a closed-loop mass balance.

Protocol B: Liquid Waste Segregation

During synthesis and extraction, the compound is frequently dissolved in organic solvents.

  • Halogenated Waste: If the process involved dichloromethane (DCM), chloroform, or other halogenated solvents, route the filtrate and washings into a designated Halogenated Waste Carboy .

    • Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing them with non-halogenated waste compromises this process and drastically increases disposal hazards.

  • Non-Halogenated Waste: If the extraction utilized ethyl acetate, hexanes, or ethanol, route the waste to a Non-Halogenated Flammable Waste Carboy .

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture any potential leaks or overfills.

G A Reaction & Processing (5S,6S)-5,6-Diphenylmorpholin-2-one BA BA A->BA B Solid Waste Generation (Powder, Vials, Gloves) D HDPE Solid Waste Container (Incineration) B->D C Liquid Waste Generation (Filtrates, Extracts) E Halogenated Solvents (e.g., DCM, Chloroform) C->E F Non-Halogenated Solvents (e.g., EtOAc, Hexane) C->F G Halogenated Waste Carboy E->G H Non-Halogenated Waste Carboy F->H BA->C

Workflow for the segregation and routing of (5S,6S)-5,6-Diphenylmorpholin-2-one laboratory waste.

Decontamination & Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and exposure[3].

Step-by-Step Methodology:

  • Isolation: Immediately restrict access to the spill area. If the spill involves volatile co-solvents (e.g., benzene), ensure the fume hood sash is lowered, or evacuate the immediate area if the spill occurred outside a hood[2].

  • Solid Spill Recovery: For dry powder spills, do not dry sweep.

    • Causality: Dry sweeping generates hazardous dust. Instead, lightly dampen a disposable paper towel with a compatible, low-toxicity solvent (like ethanol or water) and gently wipe up the powder.

  • Liquid Spill Recovery: For solutions containing the compound, apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to the spill.

    • Causality: Inert absorbents trap the liquid without risking exothermic reactions that can occur with reactive chemical absorbents.

  • Surface Decontamination: Wash the affected area with a laboratory detergent solution, followed by a water rinse, to remove any microscopic residue.

  • Waste Routing: Collect all used absorbents, towels, and contaminated PPE, and dispose of them strictly as Solid Hazardous Waste following Protocol A.

SpillResponse S1 Spill Detected S2 Assess State S1->S2 S3 Solid Powder Spill S2->S3 S4 Solution Spill S2->S4 S5 Dampen to Avoid Dust S3->S5 S6 Apply Inert Absorbent S4->S6 S7 Collect in Solid Waste Container S5->S7 S6->S7

Decision tree and operational sequence for chemical spill decontamination and recovery.

References

  • Organic Syntheses - Working with Hazardous Chemicals: Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids. Vol. 80, 18-30 (2003). Available at: [Link]

  • Capot Chemical - Material Safety Data Sheet (MSDS) of (5R,6S)-5,6-diphenylmorpholin-2-one. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (5S,6S)-5,6-Diphenylmorpholin-2-one

Authoritative Safety and Operational Guide: Handling (5S,6S)-5,6-Diphenylmorpholin-2-one Introduction & Chemical Profile (5S,6S)-5,6-Diphenylmorpholin-2-one (CAS 1391544-79-8 / 19180-79-1) is a chiral morpholin-2-one der...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Safety and Operational Guide: Handling (5S,6S)-5,6-Diphenylmorpholin-2-one

Introduction & Chemical Profile (5S,6S)-5,6-Diphenylmorpholin-2-one (CAS 1391544-79-8 / 19180-79-1) is a chiral morpholin-2-one derivative widely utilized as a high-value intermediate in medicinal chemistry and organic synthesis[1][2]. Because it is a biologically active structural motif, handling this solid compound requires rigorous personal protective equipment (PPE) protocols and precise engineering controls. Exposure risks include dermal sensitization, respiratory tract irritation from micro-particulates, and severe ocular damage. As an Application Scientist, I approach chemical safety not as a checklist, but as a system of causality and validation: every piece of equipment and every procedural step exists to counteract a specific physical or chemical vulnerability.

Causality-Driven PPE Selection

Standard laboratory attire—closed-toe shoes, full-length pants, and a basic lab coat—is merely the baseline for laboratory entry[3][4]. When manipulating concentrated intermediates like (5S,6S)-5,6-Diphenylmorpholin-2-one, PPE must be selected based on the specific physicochemical risks of the solid powder and the organic solvents used to dissolve it.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecification / MaterialCausality (Why it is required)Self-Validation Metric
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust during weighing and solvent splashes during dissolution[3].Goggles must form a snug seal against the face with no gaps; rely on indirect venting.
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Prevents dermal absorption. Nitrile offers broad-spectrum resistance to organic solvents (e.g., DCM, DMF) typically used with this compound.Inspect for micro-tears before solvent exposure; outer glove must easily peel off if contaminated.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatShields street clothing from trace powder contamination. FR is required if handling alongside pyrophoric reagents[4].Coat must be fully buttoned with sleeves completely covering the wrists.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing large quantities outside a contained powder weighing hood to prevent inhalation of chiral dust[5].Must be fit-tested annually; user must perform a positive/negative pressure seal check before each use.

Engineering Controls: Fume Hood Aerodynamics

PPE is the last line of defense; engineering controls are the primary barrier. All handling of (5S,6S)-5,6-Diphenylmorpholin-2-one must occur within a certified chemical fume hood to protect against the inhalation of hazardous vapors and particulate matter[6].

The optimum face velocity for a chemical fume hood is strictly between 80 and 120 feet per minute (fpm)[6][7]. The causality here is fluid dynamics: face velocities below 80 fpm fail to contain hazardous airborne contaminants, allowing them to escape into the laboratory. Conversely, velocities exceeding 120 fpm create turbulent eddies at the sash opening, which can physically drag airborne particulates back into the operator's breathing zone[6][8].

Self-Validating Operational Protocol

To ensure absolute trustworthiness, every step of the handling process is designed as a self-validating system. Do not proceed to the next step unless the validation metric is met.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of 80–120 fpm[7].

    • Validation: Tape a small piece of tissue to the bottom corner of the sash; it should pull gently and consistently inward without violent fluttering[8].

  • Workspace Preparation: Clear the hood of non-essential equipment to maintain laminar airflow. Place the analytical balance at least 6 inches inside the hood to prevent edge turbulence from disrupting the measurement or scattering powder[7].

  • PPE Donning: Put on splash goggles, the lab coat, and double nitrile gloves.

    • Validation: Pull the inner glove cuff over the lab coat sleeve, and the outer glove over the inner glove. This creates a shingled barrier against spills.

  • Weighing and Transfer: Use an anti-static weighing boat. Because (5S,6S)-5,6-Diphenylmorpholin-2-one is a fine powder, static electricity can cause rapid aerosolization.

    • Validation: If the powder repels the metal spatula, neutralize the static charge with an anti-static gun (e.g., Zerostat) before proceeding.

  • Dissolution: Slowly add the solvent to the weighing vessel inside the hood before transferring the solution to the main reaction flask. This prevents dry powder from becoming airborne during the transfer process.

  • Decontamination: Wipe down the balance and hood surface with a compatible solvent (e.g., isopropanol) to remove trace residues.

Disposal and Waste Management Plan

Improper disposal of organic chemical waste violates environmental regulations and poses severe safety risks[9]. (5S,6S)-5,6-Diphenylmorpholin-2-one must never be disposed of down the drain or in regular trash[10].

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all liquid waste containing the compound into a designated, chemically compatible, and sealable hazardous waste container. Strictly segregate halogenated solvents from non-halogenated solvents to prevent incompatible chemical reactions[9].

  • Solid Waste Containment: Dispose of contaminated gloves, weighing boats, and wiping towels in a solid hazardous waste bin lined with a primary containment bag.

  • Regulatory Labeling: Clearly label the container with the words "Hazardous Waste," the exact chemical constituents (including "(5S,6S)-5,6-Diphenylmorpholin-2-one"), and the accumulation start date[10].

  • Final Destruction: Transfer the sealed containers to the facility's Central Accumulation Area. The ultimate disposal method must be high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[10].

Process Visualization

Workflow A 1. Pre-Operation Verify Fume Hood (80-120 fpm) B 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat A->B C 3. Weighing & Transfer Anti-Static Protocols B->C D 4. Dissolution & Reaction (5S,6S)-5,6-Diphenylmorpholin-2-one C->D E 5. Waste Segregation Halogenated vs. Non-Halogenated D->E F 6. Final Destruction High-Temperature Incineration E->F

Operational and disposal workflow for (5S,6S)-5,6-Diphenylmorpholin-2-one.

References

  • Benchchem. "(5S,6S)-5,6-Diphenylmorpholin-2-one | 1391544-79-8". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtAufkJnyfhZBdtYWa_mhfKpOgHmviMCuGT6RHPw7TXVcX3T-KQULIFjQDlkREXI8GpoXG4XR6akjqjckqonz0choBCPUUTyjHaaPQA372k2ffg294HZFsswewug7RbGESedSP4A==]
  • Benchchem. "(5S,6S)-5,6-Diphenylmorpholin-2-one - Cat. No.: B1395734". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFamIQ4q5l45Om-Pt6YyhcyJKOklLaROeWn98JwXTGCPiRu-A5ym50wln3Bqg_84Meow6U4DSWb_hrmppuY9aCmQvVQd3IAZm7V1iix2-AGqfAieh9kCtHkA0mhHx4iB0G8xgLQ==]
  • North Carolina State University (NCSU) Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr_HZGMO15YfbhmEYyoh-nW1XlzWxEFE279YDp4ARyRCEjLPTejl6tn2LQO8zCnwS594xVumNXQx_jlXi0fSJxI4n2zRel0G9OK1cmszj65rJ_Mw9nb25tez_gPFK0Jzewwc4qGx9X6k4D9WYLgbMufsaiBrzmNHepg3aDGOLmKP8_MzI_8SvgpLvY9i_m_ICN-G8qpV7VLZD-EfVa]
  • Stanford University Environmental Health & Safety. "Personal Protective Equipment". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAq9CGvUmbH0TCZkuml8T1UCU9tAVjm8CK_n_Lik2l-FgJWAFc9iUIyfHfsRGNaLdhHR1G6oJ_8IE47SGewglV1t0RSmW7eJT_BF1dxKmP-sue8U0oMaxu-aJchE2E5Ru-WK4Nnrn1UiHPIy_XRdIhYn3c6_Hdg9OHVeek2Ohb11E=]
  • Boston University Office of Research. "Personal Protection Equipment (PPE) in Laboratories Policy". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-Hr8AW2y9jwldGC4FTcEo1XCJuXcTQlHzoTcAFA_Uaa6K0pH0FE9oIwIJeh1319WcP46SqoQ0myNQq-iRbOyCRnfYOMoUWOkVBA6m6uC-GqwN8_5ULcqV-bAIpmkMLSkSacqSANmE0MlQVUJJ7T2bAN-4oSWClKedl8VxPOJlEr7RJXldgqhqQ9WjOsyJVzQKJ2xWAu7jesSkmCWwC5SRnfucEztmTOoUWbJ5hsSzYM1-O0c2g==]
  • Stephen F. Austin State University (SFASU). "3.5 Exposure Control Measures Chemical fume hoods". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHSB2ToqB1M67AucIimGrZugf_mI8oX7SXtNxfdTvS-EZiK6-EXiw61QMYX6HL7oOkBqVJFMIeDYbkYRFr1gIseX8GA3qCUF4-Qd6liFt61uS0Q7JGXQjUCgJjTYyvrY50g9wMgeoxxXDYzUVQcUaXvX5ZaQJAHA==]
  • Northwestern University Research Safety. "Chemical Fume Hood Handbook". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk6OzEEdxcIUWamS8bdGAGIEZrYyqSw8SEq-F5kddu5ktzv1L0yXTfbhLVabSDUpSC5cPpjil0EJoordGcTtM8k0_K8FhOOkyB3Kwx0Pax4Sn5ovEvbvMwV2KAVvoqJB2OHih3XYSR6cnMdgsEDrxJ_cdFotRkY2VgH7-kVN1DrjLEdxoOZlFFVjwYqmLaAcnsXbi6JA==]
  • University of Pittsburgh Office of Public Safety & Emergency Management. "Chemical Fume Hoods". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5NRijGiEj79S6DrfnUANnH4w5DSpQc_xmaC35pDW0fA7bxC8e8ll-R5S3EJ8bKdTRskUh3B-VL3-g-JbHpjf2sP1ov5S7kn6StsrK9coMINTvCfxpo3uMpJwNx8bpt0q30_pyGIQeaNRwTW5KHYbiEcMyiJmH4gWbuswrLQfDwtQgIXKYDfRAxz4LHX5FwbuYrDvPsfVO7QqiodLu]
  • Welcome Home Vets of NJ. "Organic Chemistry Lab Techniques". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz3_iyUcGnEVV68WEvIogaJ0pPminF4N-IKZMeFdKaEJNICyR4-yXXLIiDmFdrjiP3PyIl4uL87bdGDkPoCO3IY3kvGmxrzRd_KQVKaACDIuC8mGup3ow4CldZaHAqFVxHwk_idaHxFEGd8nBsmST0UpZh3nZPaJqX74l1ItPniI8Ksv7hQU7dzY4s1gH18-XLh1bO5C0=]
  • Benchchem. "10,10-Dimethylanthrone | 5447-86-9 - Disposal Protocols". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWqo3osvebZ5dvX8CE652pO2_6ppORYhi2sbM_b-a4GbTtTPWFYF0s19EtKKGQ7SONEwW7kuRhorwM1nKEVrR3ZrdaaKSVu4aFhSB-cEaUc-yyT2DPoi9wEHTngCVMJxksZHw=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6S)-5,6-Diphenylmorpholin-2-one
Reactant of Route 2
(5S,6S)-5,6-Diphenylmorpholin-2-one
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